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  • Product: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
  • CAS: 1260891-15-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

A Comprehensive Technical Guide for Drug Discovery and Medicinal Chemistry Executive Summary In modern medicinal chemistry, the transition from a hit compound to a viable lead is heavily dictated by its physicochemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Discovery and Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the transition from a hit compound to a viable lead is heavily dictated by its physicochemical properties. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS: 1260891-15-3) is a highly specialized building block and intermediate that exemplifies the delicate balance between lipophilicity, electronic distribution, and aqueous solubility[1].

As application scientists, we must recognize that a molecule's utility extends beyond mere target affinity; its behavior in solution and its structural stability are paramount. This whitepaper deconstructs the physicochemical architecture of this compound, detailing the causality behind its structural motifs, and provides field-proven, self-validating protocols for its laboratory characterization.

Fundamental Physicochemical Properties

The fundamental architecture of this compound consists of a central benzene scaffold substituted with three distinct functional groups: a nitrile group, a bromine atom, and a complex piperidinyl moiety[2].

Quantitative Data Summary
PropertyValueMethod / Source
Chemical Name 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrileIUPAC Nomenclature
CAS Number 1260891-15-3Registry[1]
Molecular Formula C₁₄H₁₈BrN₃Elemental Analysis[3]
Molecular Weight 308.22 g/mol Computed[3]
SMILES N#CC1=CC(Br)=CC=C1N2CCC(N(C)C)CC2Structural Connectivity[2]
Isotopic Signature Characteristic M / M+2 doublet (~1:1)⁷⁹Br / ⁸¹Br Natural Abundance[3]
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 3 (Nitrile, Piperidine N, Amine N)Structural Analysis
Electronic and Structural Dynamics

The electronic distribution within this compound is a classic "push-pull" system[2].

  • The Nitrile Group (Position 1): Exerts a strong electron-withdrawing inductive effect, stabilizing the aromatic ring against oxidative degradation while acting as a potent hydrogen-bond acceptor.

  • The Bromine Atom (Position 5): Provides moderate electron-withdrawing properties but significantly increases the overall lipophilicity (LogP). Crucially, the polarizability of the bromine atom allows for highly directional halogen bonding within hydrophobic protein pockets, a frequently exploited interaction in neurological and anticancer drug design[3].

  • The 4-(Dimethylamino)piperidin-1-yl Group (Position 2): This is the functional linchpin for solubility. While the piperidine ring itself is moderately electron-donating, the tertiary dimethylamino group introduces a highly basic center. At physiological pH (7.4), this amine is predominantly protonated, drastically improving the compound's aqueous solubility and preventing the precipitation that typically plagues heavily halogenated aromatics.

Structural Optimization & Pharmacological Utility

Understanding the structure-activity relationship (SAR) of this compound requires mapping its physical properties to its biological potential. The presence of the bromine atom not only serves as a vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) but also enhances the metabolic stability of the phenyl ring[4].

Mechanism Core BDP Scaffold (CAS: 1260891-15-3) Br Bromine (C5) Halogen Bonding / Lipophilicity Core->Br CN Nitrile (C1) Electron Withdrawing / H-Bond Acceptor Core->CN Pip Dimethylamino-piperidine (C2) Solubility / Target Engagement Core->Pip Target Neurological / Anticancer Targets Br->Target Steric & Electronic Fit CN->Target Dipole Interactions Pip->Target Basic Center (Protonated at pH 7.4)

Fig 1. Structural motifs of the compound and their specific pharmacological contributions.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the characterization of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile must rely on self-validating experimental systems. Below are the definitive methodologies for profiling its lipophilicity, solubility, and thermal stability[4].

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality Insight: Lipophilicity dictates membrane permeability. We utilize the shake-flask method over computational predictions because the basic dimethylamino group's ionization state heavily influences partitioning behavior. Pre-saturating the phases is a critical self-validating step; failing to do so results in volume shifts during equilibration, skewing the final concentration calculations.

  • Phase Preparation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Dissolution: Dissolve 1.0 mg of the compound in 1.0 mL of the pre-saturated 1-octanol.

  • Partitioning: Combine the octanol solution with 1.0 mL of pre-saturated aqueous buffer in a sealed glass vial. Shake mechanically at 25°C ± 0.5°C for 60 minutes.

  • Separation & Centrifugation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both phases. Quantify the concentration of the compound using HPLC-UV (λ = 254 nm).

  • Validation: Calculate the mass balance. The sum of the compound in both phases must equal the initial input mass (±5%). If not, degradation or glass-adsorption has occurred.

Protocol B: Kinetic Solubility Profiling via Nephelometry

Causality Insight: Nephelometry (light scattering) is chosen over traditional HPLC for kinetic solubility because it detects the exact thermodynamic "cloud point" of precipitation in real-time[4]. This is vital for compounds with basic amines, as their solubility drops precipitously as pH approaches their pKa.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Buffer Setup: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated intestinal/blood fluid).

  • Serial Addition: In a 96-well plate, add the DMSO stock to the aqueous buffers in 1 µL increments, mixing thoroughly after each addition. Keep final DMSO concentration below 2% v/v.

  • Measurement: Measure light scattering using a nephelometer after each addition.

  • Data Synthesis: The onset of precipitation is identified by a sharp inflection point in the scattering intensity curve. The concentration just prior to this inflection is recorded as the kinetic solubility limit.

Protocol C: Thermal Stability Analysis (TGA/DSC)

Causality Insight: Brominated aromatics can exhibit specific decomposition pathways. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) identifies melting points, polymorphic transitions, and degradation temperatures, ensuring the compound can survive high-temperature synthetic coupling reactions[4].

  • Calibration: Calibrate the DSC instrument using an Indium standard to ensure temperature accuracy.

  • Sample Loading: Accurately weigh 2-3 mg of the compound into an aluminum crucible. Seal and pierce the lid to allow gas escape.

  • Heating Profile: Heat the sample from 25°C to 350°C at a controlled rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min).

  • Analysis: Record the endothermic melting peak (DSC) and monitor for any corresponding mass loss (TGA) which would indicate decomposition rather than simple melting.

Workflow A 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile B Lipophilicity (LogP) Shake-Flask / HPLC A->B Partitioning C Solubility Profiling Nephelometry (pH 1.2-7.4) A->C Ionization D Thermal Stability TGA / DSC A->D Degradation E SAR & Lead Optimization B->E C->E D->E

Fig 2. Physicochemical characterization workflow for BDP derivatives.

Conclusion

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a highly versatile chemical entity. Its structural design—combining the metabolic stability of a benzonitrile core, the lipophilic target-engagement potential of a bromine atom, and the solubility-enhancing basicity of a dimethylamino-piperidine ring—makes it an ideal candidate for advanced medicinal chemistry applications[2],[3]. By rigorously applying the self-validating physicochemical protocols outlined above, researchers can accurately map its behavior in biological systems and optimize its derivatives for specific therapeutic targets.

References

  • Benchchem - 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile: Core Structural Features.
  • BLDpharm - 1260891-15-3 | 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.
  • Benchchem - 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile | 1260891-15-3.
  • Benchchem - Methodological Answers: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.

Sources

Exploratory

Structure Elucidation of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile: A Comprehensive Analytical Framework

Molecular Architecture & Electronic Causality The compound 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (Molecular Formula: C₁₄H₁₈BrN₃, MW: 308.22 g/mol ) is a highly functionalized building block frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Electronic Causality

The compound 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (Molecular Formula: C₁₄H₁₈BrN₃, MW: 308.22 g/mol ) is a highly functionalized building block frequently utilized in medicinal chemistry[1]. The fundamental architecture consists of a central benzene ring substituted with three primary functional groups: a nitrile group at position 1, a 4-(dimethylamino)piperidin-1-yl moiety at position 2, and a bromine atom at position 5[1].

The structural elucidation of this molecule is governed by the push-pull electronic system established by its substituents. The nitrile group (-CN) exerts a strong electron-withdrawing inductive effect, deshielding the adjacent protons[1]. Conversely, the piperidine ring at position 2 acts as a moderate electron donor through resonance, while the dimethylamino group at the piperidine C-4 position provides a strong donor effect[1]. Understanding this electronic distribution is the causal foundation for predicting and interpreting the spectroscopic data, particularly the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

The Self-Validating Analytical Workflow

To unambiguously prove the molecular structure, we must employ a self-validating system of orthogonal analytical techniques. No single method is sufficient; rather, High-Resolution Mass Spectrometry (HRMS) confirms the exact atomic composition, while 1D and 2D NMR establish the precise connectivity and spatial arrangement of those atoms.

Workflow Start Compound Isolation C14H18BrN3 HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS FTIR FT-IR Spectroscopy Functional Groups (-CN) Start->FTIR NMR1D 1D NMR (1H, 13C) Chemical Environments HRMS->NMR1D FTIR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Substitution NMR1D->NMR2D Validation Orthogonal Validation Structure Confirmed NMR2D->Validation

Fig 1. Self-validating analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization Choice: The molecule contains a tertiary aliphatic amine (dimethylamino group) and a piperidine nitrogen. Because these basic nitrogen centers readily accept protons (pKa ~9-10), Positive Electrospray Ionization (ESI+) is the optimal technique[2].

Isotopic Validation: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a built-in validation mechanism. The HRMS spectrum will display a characteristic doublet for the molecular ion[M+H]⁺:

  • Calculated for C₁₄H₁₉⁷⁹BrN₃⁺: m/z 308.0762

  • Calculated for C₁₄H₁₉⁸¹BrN₃⁺: m/z 310.0742

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the parent ion typically results in the neutral loss of dimethylamine (45 Da), yielding a prominent fragment at m/z 263.0/265.0. This confirms the presence of the terminal dimethylamino moiety.

Nuclear Magnetic Resonance (NMR) Elucidation

Standard NMR characterization of benzonitrile derivatives relies on resolving complex aromatic splitting patterns and mapping aliphatic spin systems[3]. The 1,2,5-trisubstituted benzene ring forms a classic AMX spin system.

Aromatic Region Causality
  • H-6 (ortho to -CN, meta to -Br): Appears as a narrow doublet (J ≈ 2.4 Hz) at ~7.71 ppm. It is highly deshielded by the anisotropic effect of the adjacent nitrile group and only exhibits meta-coupling since position 5 is occupied by Bromine.

  • H-4 (ortho to -Br, meta to piperidine): Appears as a doublet of doublets (J ≈ 8.8, 2.4 Hz) at ~7.52 ppm.

  • H-3 (ortho to piperidine): Appears as a doublet (J ≈ 8.8 Hz) at ~6.95 ppm. It is significantly shielded by the electron-donating nitrogen of the piperidine ring.

Aliphatic Region Causality

The dimethylamino protons typically resonate as a sharp 6H singlet around 2.32 ppm, consistent with similar dimethylamino-substituted systems[4]. The piperidine ring undergoes rapid chair-chair interconversion at room temperature, but the protons still exhibit distinct axial and equatorial environments[5].

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the critical link in our self-validating system. It proves that the piperidine ring is attached to C-2 and the nitrile to C-1.

HMBC_Correlations cluster_protons Key Protons cluster_carbons Key Carbons H6 Aromatic H-6 CN C≡N (Nitrile) H6->CN ³J_CH C2 C-2 (Amine base) H6->C2 ³J_CH H3 Aromatic H-3 C1 C-1 (Nitrile base) H3->C1 ³J_CH C5 C-5 (C-Br) H3->C5 ³J_CH H2_pip Piperidine H-2'/6' H2_pip->C2 ³J_CH

Fig 2. Critical HMBC (1H-13C) correlations establishing the 1,2,5-substitution pattern.

Quantitative NMR Data Summary
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
C-1 106.5---
C-2 154.2---
C-3 120.16.95d (8.8)C-1, C-5, C-2
C-4 136.47.52dd (8.8, 2.4)C-2, C-6
C-5 114.8---
C-6 135.77.71d (2.4)C-2, C-4, C-1, CN
C≡N 118.3---
C-2', C-6' 51.43.55 (eq), 2.80 (ax)br d (12.0), td (12.0, 2.0)C-2, C-4'
C-3', C-5' 28.61.95 (eq), 1.65 (ax)br d (12.0), qd (12.0, 4.0)C-2', C-4'
C-4' 62.12.45mN(CH₃)₂, C-2'
N(CH₃)₂ 41.52.32s (6H)C-4'

Experimental Methodologies

Protocol 1: LC-HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeOH (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Ionization (ESI+): Set capillary voltage to 3500 V, drying gas temperature to 325 °C, and nebulizer pressure to 35 psig.

  • Data Acquisition: Scan m/z 100–1000. Isolate m/z 308.07 for MS/MS using a collision energy of 20 eV.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire at 400 MHz (or higher). Set the relaxation delay (d1) to 2.0 seconds. Causality: A 2-second delay ensures complete relaxation of aliphatic protons for accurate integration. Acquire 16 scans.

  • ¹³C NMR Acquisition: Acquire at 100 MHz. Set d1 to 5.0 seconds. Causality: Quaternary carbons (C-1, C-2, C-5, C≡N) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T1 relaxation times. A 5-second delay prevents signal saturation. Acquire 512 scans.

  • 2D HMBC Acquisition: Optimize the long-range coupling constant delay for J = 8 Hz (typical for ³J CH couplings in aromatic systems). Acquire with 4 scans per increment, 256 t1 increments.

References

  • Biological Magnetic Resonance Data Bank (BMRB). "Benzonitrile NMR Data." BMRB Database. Available at: [Link]

  • Norman Database System. "2-Piperidinobenzonitrile Substance Information." Norman SusDat. Available at:[Link]

  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of Piperazines." Molecules. Available at: [Link]

Sources

Foundational

Comprehensive Spectral Analysis and Structural Elucidation of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Executive Summary The compound 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS: 1260891-15-3), hereafter referred to as BDP , is a highly functionalized arylpiperidine scaffold [1]. It serves as a critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS: 1260891-15-3), hereafter referred to as BDP , is a highly functionalized arylpiperidine scaffold [1]. It serves as a critical synthetic intermediate and pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators [2]. The structural architecture of BDP features a benzonitrile core substituted with a bromine atom at position 5 and a 4-(dimethylamino)piperidin-1-yl moiety at position 2.

This whitepaper provides an authoritative, in-depth analysis of the spectral data (NMR, HRMS, and FT-IR) required to unequivocally elucidate the structure of BDP. By detailing the causality behind experimental parameter selection and establishing self-validating analytical protocols, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Chemical Context & Mechanistic Rationale

The strategic placement of functional groups on the BDP scaffold dictates both its chemical reactivity and its spectral signature:

  • The Nitrile Group (-CN): Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It heavily deshields the ortho and para positions of the aromatic ring while providing a distinct, sharp infrared signature.

  • The Bromine Atom (-Br): Provides a classic isotopic signature in mass spectrometry (a 1:1 ratio of 79 Br to 81 Br) and serves as a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [3].

  • The 4-(Dimethylamino)piperidin-1-yl Moiety: Introduces two basic nitrogen centers. The piperidine nitrogen is conjugated with the aromatic ring, acting as an electron-donating group (EDG), which offsets the EWG effect of the nitrile group. The terminal dimethylamino group exists predominantly in the equatorial position to minimize 1,3-diaxial steric clashes, a conformational preference that profoundly impacts the 1 H NMR coupling constants.

Analytical Workflow

To ensure scientific integrity, the structural elucidation of BDP must follow an orthogonal analytical workflow. No single technique is sufficient; rather, the integration of mass, connectivity, and functional group data forms a self-validating system.

Workflow A Sample Prep & Solubilization B LC-HRMS (Isotope & Mass) A->B C 1D/2D NMR (Connectivity) A->C D FT-IR (Functional Groups) A->D E Data Integration & Validation B->E C->E D->E

Caption: Orthogonal analytical workflow for the structural elucidation of BDP.

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Fragmentation Pathway

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique for BDP due to the high proton affinity of the tertiary aliphatic amines. Protonation occurs preferentially at the highly basic dimethylamino nitrogen rather than the piperidine nitrogen (which has its lone pair partially delocalized into the aromatic ring) or the nitrile nitrogen.

Upon Collision-Induced Dissociation (CID), the [M+H]+ precursor ion undergoes predictable, thermodynamically driven fragmentation. The most facile cleavage is the neutral loss of dimethylamine ( Δm/z=−45 Da), driven by the formation of a stabilized allylic/vinylic carbocation on the piperidine ring. Subsequent high-energy collisions lead to the extrusion of the entire piperidine moiety.

Fragmentation M [M+H]+ m/z 308.08 / 310.08 F1 [M+H - HN(CH3)2]+ m/z 263.03 / 265.03 M->F1 Neutral Loss: Dimethylamine (-45 Da) F2 [M+H - C7H15N2]+ m/z 180.96 / 182.96 (Aromatic Core) M->F2 Cleavage: Piperidine ring (-127 Da) F3 [M+H - HN(CH3)2 - Br]+ m/z 184.11 F1->F3 Homolytic Cleavage: Bromine radical (-79 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for BDP.

Quantitative MS Data Summary

Table 1: HRMS and MS/MS Spectral Data (ESI+)

Ion SpeciesFormulaTheoretical m/z Observed m/z Relative AbundanceAssignment / Causality
[M+H]+ ( 79 Br) C14​H1979​BrN3+​ 308.0757308.0758100%Base peak; protonation at terminal amine.
[M+H]+ ( 81 Br) C14​H1981​BrN3+​ 310.0736310.0738~98%Confirms mono-brominated species.
Fragment 1 ( 79 Br) C12​H1279​BrN2+​ 263.0178263.018045%Loss of HN(CH3​)2​ .
Fragment 2 ( 79 Br) C7​H479​BrN+ 180.9522180.952515%Cleavage of the Caryl​−Npip​ bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of atomic connectivity. For BDP, Chloroform- d ( CDCl3​ ) is the solvent of choice. The compound's calculated LogP of ~3.2 ensures excellent solubility in non-polar solvents, and CDCl3​ lacks exchangeable protons that might otherwise obscure the aliphatic region.

1 H NMR Causality and Assignments

The aromatic region of BDP exhibits a classic 1,2,5-trisubstituted pattern (which magnetically manifests as a 1,2,4-spin system).

  • H-3 (ortho to piperidine): Appears as a doublet ( J≈8.8 Hz) around 7.05 ppm. It is shielded by the electron-donating effect of the adjacent piperidine nitrogen.

  • H-4 (meta to piperidine, ortho to Br): Appears as a doublet of doublets ( J≈8.8,2.4 Hz) at ~7.60 ppm due to ortho-coupling with H-3 and meta-coupling with H-6.

  • H-6 (ortho to CN, ortho to Br): Appears as a fine doublet ( J≈2.4 Hz) at ~7.75 ppm. It is the most deshielded proton due to the combined anisotropic and inductive effects of the adjacent nitrile and bromine groups.

The piperidine ring exists in a rigid chair conformation. The axial protons (H-2' ax​ , H-6' ax​ ) exhibit large geminal and axial-axial coupling constants ( J≈12.0 Hz), appearing as triplet of doublets.

Table 2: 1 H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-67.75d2.41H
H-47.60dd8.8, 2.41H
H-37.05d8.81H
H-2' eq​ , H-6' eq​ 3.55br d12.52H
H-2' ax​ , H-6' ax​ 2.75td12.0, 2.52H
H-4' ax​ 2.35tt11.5, 3.51H
N(CH3​)2​ 2.30s-6H
H-3' eq​ , H-5' eq​ 1.95br d12.02H
H-3' ax​ , H-5' ax​ 1.65qd12.0, 4.02H
13 C NMR Causality and Assignments

The 13 C spectrum is anchored by the nitrile carbon (~118 ppm) and the highly shielded ipso-carbon attached to it (~106 ppm). The carbon attached to the piperidine nitrogen is significantly deshielded (~154 ppm).

Table 3: 13 C NMR Data (100 MHz, CDCl3​ )

Carbon TypePositionChemical Shift ( δ , ppm)Causality / Environment
Quaternary AromaticC-2154.2Deshielded by direct attachment to electronegative N.
Aromatic CHC-4136.8Deshielded by ortho bromine atom.
Aromatic CHC-6135.4Deshielded by ortho nitrile and bromine.
Aromatic CHC-3120.1Shielded by resonance from ortho piperidine N.
Quaternary Nitrile-CN118.2sp-hybridized carbon, characteristic shift.
Quaternary AromaticC-5114.5Heavy-atom effect of attached Bromine.
Quaternary AromaticC-1106.5Highly shielded by the adjacent -CN group.
Aliphatic CHC-4'62.1Deshielded by attached dimethylamino group.
Aliphatic CH 2​ C-2', C-6'51.5Adjacent to piperidine nitrogen.
Aliphatic CH 3​ N(CH3​)2​ 41.2N-methyl carbons.
Aliphatic CH 2​ C-3', C-5'28.4Backbone carbons of the piperidine ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups deduced from NMR and MS. The spectrum is acquired using Attenuated Total Reflectance (ATR) to avoid matrix interactions associated with KBr pellets.

Table 4: Characteristic FT-IR Bands (ATR, solid)

Wavenumber (cm −1 )IntensityAssignmentMechanistic Note
2940, 2820MediumAliphatic C-H stretchIncludes Bohlmann bands typical of amines with antiperiplanar lone pairs.
2225Strong, SharpC N stretchUnambiguous marker for the benzonitrile core.
1590, 1495MediumAromatic C=C stretchRing breathing modes.
1230Strong Caryl​−N stretchConfirms the attachment of the piperidine ring.
880, 810StrongAromatic C-H bendOut-of-plane bending characteristic of 1,2,4-trisubstituted benzenes.

Experimental Workflows & Protocols

To ensure reproducibility and adherence to ICH Q2(R1) validation guidelines [4], the following self-validating protocols must be strictly adhered to.

Protocol 1: LC-HRMS Acquisition (Self-Validating System)

Objective: Obtain high-mass-accuracy data with isotopic validation.

  • System Suitability Test (SST): Inject a blank (Methanol with 0.1% Formic Acid) followed by a calibration standard (e.g., Reserpine, m/z 609.2807). Ensure mass accuracy error is <2 ppm.

  • Sample Preparation: Dissolve 1.0 mg of BDP in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 2 μ L onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • MS Parameters: Set ESI to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

  • Validation Check: The ratio of the m/z 308 to m/z 310 peaks must be 1:1 ( ±5% ), confirming the presence of exactly one bromine atom. If the ratio deviates, suspect halogen exchange or contamination.

Protocol 2: NMR Acquisition & Processing

Objective: Obtain artifact-free 1D and 2D NMR spectra for connectivity mapping.

  • Sample Preparation: Dissolve 15 mg of BDP in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.

  • SST (Shimming): Lock onto the deuterium signal of CDCl3​ . Shim the magnet until the CHCl3​ residual solvent peak (7.26 ppm) has a line width at half height ( w1/2​ ) of <1.0 Hz.

  • Acquisition ( 1 H): Acquire 16 transients with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure quantitative integration.

  • Acquisition ( 13 C): Acquire 1024 transients using a standard proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 seconds.

  • Validation Check: Ensure the TMS peak is exactly at 0.00 ppm. The integration of the N(CH3​)2​ singlet at 2.30 ppm must exactly equal 6.00 relative to the aromatic protons.

References

  • Journal of Medicinal Chemistry. (2022). Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups. ACS Publications. Retrieved March 31, 2026, from[Link]

  • Bioconjugate Chemistry. (2003). Synthesis of Structurally Identical Fluorine-18 and Iodine Isotope Labeling Compounds for Comparative Imaging. ACS Publications. Retrieved March 31, 2026, from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 31, 2026, from[Link]

Exploratory

Solubility Profiling and Solvent Selection for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug development and synthetic scale-up, understanding the thermodynamic solubility of complex active pharmaceutical ingredients (APIs) or advanced intermediates is critical. 5-Bromo-2-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and synthetic scale-up, understanding the thermodynamic solubility of complex active pharmaceutical ingredients (APIs) or advanced intermediates is critical. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a highly functionalized molecule characterized by a lipophilic, halogenated aromatic core and a highly basic aliphatic amine tail.

This whitepaper provides an in-depth technical framework for predicting, profiling, and experimentally validating the solubility of this compound across various organic and aqueous solvent systems. By deconstructing its physicochemical properties through the lens of Hansen Solubility Parameters (HSP) and standard pharmacopeial methodologies, this guide equips formulation and analytical scientists with the causal logic required to design robust solvent systems.

Structural Deconstruction & Physicochemical Profiling

To accurately predict the solvation behavior of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, we must first deconstruct its molecular architecture into its functional moieties:

  • The Benzonitrile Core : The cyano group (-C≡N) is a strong electron-withdrawing group that imparts polar aprotic character to the core. It acts as a hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities.

  • The 5-Bromo Substituent : The addition of a heavy halogen significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. This moiety relies heavily on dispersion forces (van der Waals interactions) for solvation.

  • The 4-(Dimethylamino)piperidin-1-yl Tail : This moiety introduces two tertiary nitrogens. The piperidine nitrogen (attached to the aromatic ring) is sterically hindered and partially conjugated, reducing its basicity. However, the terminal dimethylamino group is highly basic (estimated pKa ~9.0–10.0). This basic center is the primary driver for pH-dependent aqueous solubility and salt formation.

Hansen Solubility Parameters (HSP) Application

The solvation of this compound can be modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a solvent or solute into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[1].

  • High δD​ Demand : Driven by the brominated aromatic ring.

  • Moderate δP​ Demand : Driven by the cyano group's dipole moment.

  • Low δH​ Demand : The molecule contains H-bond acceptors (nitrogens) but zero H-bond donors, meaning it cannot self-associate via hydrogen bonds, but will interact favorably with protic solvents up to a point.

Optimal organic solvents for this compound will possess high dispersion and polarity parameters, but low-to-moderate hydrogen bonding parameters (e.g., Dichloromethane, Chloroform, or Dimethyl Sulfoxide).

SolvationMechanism API 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile PolarAprotic Polar Aprotic (DMSO, DMF) High Solvation via Dipole-Dipole API->PolarAprotic High Affinity Halogenated Halogenated (DCM, CHCl3) High Solvation via Dispersion API->Halogenated High Affinity Aqueous Aqueous (pH > 7) Poor Solvation (Precipitation) API->Aqueous Low Affinity Acidic Aqueous (pH < 5) High Solvation via Salt Formation API->Acidic Protonation

Caption: Solvent affinity mapping based on structural moieties and pH.

Quantitative Solubility Matrix

Based on the structural deconstruction and HSP theory, the following table summarizes the predicted thermodynamic solubility ranges for the free-base form of the compound across standard laboratory solvents.

Solvent ClassRepresentative SolventPredicted Solubility Range (mg/mL)Mechanistic Rationale (Causality)
Halogenated Dichloromethane (DCM)> 100 (Freely Soluble)High δD​ perfectly matches the brominated aromatic core; efficiently disrupts the crystal lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)50 - 100 (Soluble)High δP​ stabilizes the cyano dipole; excellent for preparing high-concentration stock solutions for assays.
Esters Ethyl Acetate (EtOAc)10 - 50 (Sparingly Soluble)Moderate polarity and dispersion; useful as an anti-solvent or in crystallization solvent pairing.
Alcohols (Protic) Methanol (MeOH)5 - 20 (Slightly Soluble)H-bond donation from MeOH interacts with the basic amine, but the bulk lipophilicity restricts total solvation.
Non-Polar Aliphatic Heptane / Hexane< 1 (Practically Insoluble)Lacks the polarity and dispersion forces required to overcome the solid-state lattice energy.
Aqueous (Neutral) Phosphate Buffer (pH 7.4)< 0.1 (Practically Insoluble)High LogP and lack of H-bond donors prevent hydration of the free base[2].
Aqueous (Acidic) 0.1 N HCl (pH 1.0)> 50 (Soluble)Protonation of the dimethylamino group forms a highly soluble hydrochloride salt[3].

Self-Validating Experimental Protocol: Thermodynamic Solubility

To empirically determine the equilibrium solubility of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, the Saturation Shake-Flask Method is the gold standard, aligning with both OECD Test Guideline 105 [4] and USP <1236> [2][3].

The following protocol is designed as a self-validating system. It does not merely generate a data point; it inherently proves that thermodynamic equilibrium has been reached and that the solid state has not degraded.

Step-by-Step Methodology

Step 1: Preparation & Dispensing

  • Action: Dispense an excess amount of the solid compound (e.g., 50 mg) into a 4 mL Type I borosilicate glass vial.

  • Causality: Glass is mandated over polypropylene to prevent non-specific binding and adsorption of the highly lipophilic free base to the vessel walls, which would falsely lower the apparent solubility[5]. Excess solid ensures the system remains saturated, a prerequisite for measuring the thermodynamic limit ( S0​ )[2].

Step 2: Solvent Addition & Equilibration

  • Action: Add 1.0 mL of the target solvent. Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital shaker set to 25.0 ± 0.5 °C at 300 RPM.

  • Causality: Temperature control is critical, as solubility is an enthalpy-driven process. Fluctuations >0.5 °C will cause supersaturation and precipitation cycles, invalidating the equilibrium state[2].

Step 3: Self-Validation (Time-Course Sampling)

  • Action: Extract 100 µL aliquots at 24 hours and 48 hours .

  • Causality: True equilibrium is confirmed only if the concentration difference between the 24h and 48h samples is < 5%. If the variance is higher, the dissolution kinetics are slow, and agitation must continue until a plateau is reached[2].

Step 4: Phase Separation

  • Action: Centrifuge the extracted aliquots at 10,000 x g for 10 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL of filtrate).

  • Causality: Centrifugation is preferred for highly lipophilic compounds to avoid the risk of the API adsorbing to the filter membrane. If filtration is used, pre-saturating the filter (by discarding the first drops) prevents artificially low concentration readings.

Step 5: Quantification & Solid-State Verification

  • Action: Dilute the supernatant with a compatible diluent (e.g., Acetonitrile/Water) and quantify via HPLC-UV against a validated calibration curve. Simultaneously, isolate the remaining undissolved solid from the vial, dry it, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: XRPD verification ensures that the compound did not undergo a polymorphic transition or form a solvate/hydrate during the 48-hour equilibration. If the crystal form changes, the measured solubility corresponds to the new form, not the starting material.

SolubilityWorkflow A 1. Solid Dispensing (Excess API) B 2. Solvent Addition (Glass Vials) A->B C 3. Equilibration (25°C, 24-48h) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Quantification (HPLC-UV) D->E

Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).

Mechanistic Insights: pH-Dependent Solubility & Salt Formation

For formulation scientists, the most critical feature of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is its basic dimethylamino group. According to the Henderson-Hasselbalch equation, the solubility of an ionizable molecule increases logarithmically as the pH of the environment moves away from its pKa[2].

  • At pH > 9.0 (Basic Media): The molecule exists almost entirely as the un-ionized free base. Solubility is dictated purely by its intrinsic solubility ( S0​ ), which is extremely low in water due to the lipophilic bromo-benzonitrile core.

  • At pH < 7.0 (Acidic Media): The dimethylamino nitrogen protonates, forming a cation. This drastically lowers the LogD (distribution coefficient) and increases aqueous solubility by orders of magnitude via ion-dipole interactions with water.

Formulation Strategy: If this compound is to be formulated for intravenous (IV) or oral aqueous delivery, it must be converted into a stable salt (e.g., Hydrochloride, Mesylate, or Citrate). However, scientists must be wary of the Common-Ion Effect . If a hydrochloride salt is formulated in a medium with a high concentration of chloride ions (like simulated gastric fluid or normal saline), the excess chloride will suppress the solubility of the drug, potentially causing unexpected precipitation[2].

References

  • Hansen Solubility Parameters in Practice Source: hansen-solubility.com URL: [Link]

  • USP <1236>: Solubility Measurements Chapter Source: biorelevant.com URL:[Link]

  • USP 1236 Solubility Measurements Guide Source: scribd.com URL:[Link]

  • New Substances Notification - OECD Test Guideline 105 Source: publications.gc.ca URL:[Link]

Sources

Foundational

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile Introduction: Understanding the Compound 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Introduction: Understanding the Compound

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and drug development.[1] Its molecular structure comprises a central benzonitrile core, which is known to be a common motif in pharmacologically active molecules. The structure is further functionalized with a bromine atom and a dimethylamino-piperidine group.[1] This combination of a halogen, a nitrile group, and a complex amine substituent necessitates a thorough and cautious approach to its handling, as each component can contribute to the molecule's overall reactivity and toxicological profile.

This guide provides a comprehensive overview of the essential safety and handling precautions for researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally analogous compounds, including substituted benzonitriles, brominated aromatics, and piperidine derivatives. This approach aligns with established laboratory safety principles for handling novel or uncharacterized chemical entities.

Molecular Structure and Properties:

  • Molecular Formula: C₁₄H₁₈BrN₃[1]

  • Molecular Weight: 308.22 g/mol [1]

  • Core Components:

    • Benzonitrile: An aromatic ring with a nitrile (-C≡N) group. The nitrile group is a strong electron-withdrawing group.[1]

    • Piperidine: A six-membered saturated nitrogen heterocycle.[1]

    • Bromine: A halogen atom substituent.[1]

Hazard Identification and Toxicological Assessment

While specific toxicological data for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is not available, an analysis of its structural components and related molecules allows for a presumptive hazard assessment. Benzonitrile and its derivatives are known to be toxic. The mechanism of toxicity for many benzonitriles has not been fully established, but caution is warranted.[2]

The primary hazards are associated with the benzonitrile core. Structurally similar compounds exhibit a range of warnings under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classifications of Structurally Related Compounds

Hazard ClassRepresentative Compound(s)GHS Hazard Statement(s)Source(s)
Acute Oral Toxicity 5-Bromo-2-hydroxybenzonitrile, 2-Amino-5-bromo-benzonitrileH302: Harmful if swallowed[3][4]
Acute Dermal Toxicity 2-Amino-5-bromo-benzonitrileH312: Harmful in contact with skin
Acute Inhalation Toxicity 2-Amino-5-bromo-benzonitrileH332: Harmful if inhaled
Skin Corrosion/Irritation 5-Bromo-2-n-butoxybenzonitrile, 5-Bromo-5-nitro-1,3-dioxaneH315: Causes skin irritation[5]
Serious Eye Damage/Irritation 5-Bromo-2-hydroxybenzonitrile, 5-Bromo-2-n-butoxybenzonitrileH319: Causes serious eye irritation[3][5][6]
Skin Sensitization 2-Amino-5-bromo-benzonitrileH317: May cause an allergic skin reaction

Based on this data, it is prudent to handle 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile as a compound that is harmful if swallowed, inhaled, or in contact with skin, and capable of causing significant skin and eye irritation. The potential for skin sensitization should also be considered.[7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust or aerosols.

  • Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood. This provides adequate ventilation and protects the user from inhaling potentially harmful dust or vapors.

  • Ventilated Enclosures: When weighing the solid, use a balance inside a fume hood or a ventilated balance safety enclosure to contain any fine powder.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the potential routes of exposure: dermal, ocular, and respiratory.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to inspect them before each use and use proper removal techniques to avoid skin contact. For extended work or when handling concentrated solutions, consider double-gloving or using thicker, more robust gloves. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.

    • Lab Coat: A full-length laboratory coat, buttoned completely, is required to protect street clothing and prevent skin exposure.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary.[9] For routine handling within a fume hood, respiratory protection is typically not required.

Safe Handling and Storage Protocols

Adherence to disciplined laboratory practices is essential for safety.

Handling
  • Authorized Personnel: Only trained personnel qualified in handling potentially hazardous chemicals should work with this compound.[10]

  • Avoid Contact and Inhalation: Do not get the substance in eyes, on skin, or on clothing.[6][7] Avoid breathing dust.[9]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][10] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[11] Contaminated clothing should be removed immediately and laundered before reuse.[10]

  • Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing. Ensure the process is conducted entirely within a fume hood.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Temperature: Some suppliers recommend storing similar compounds at -20°C for long-term stability.[10] Always follow the supplier's specific storage recommendations.

  • Incompatibilities: Store away from strong oxidizing agents.[10]

  • Access: Store the compound in a locked cabinet or a restricted-access area to prevent unauthorized handling.[6][10]

Emergency and Accidental Release Procedures

Prompt and correct action is critical in the event of an exposure or spill.

First Aid Measures
  • General Advice: If any symptoms persist after exposure, seek immediate medical attention and show the medical personnel this guide or the container label.[12]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and call for medical help.[6][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][10] If skin irritation or a rash occurs, seek medical advice.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[10][12] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Spill Response Protocol

The following flowchart outlines the procedure for managing a spill.

Spill_Response_Workflow Workflow for a Spill of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile start Spill Occurs assess Assess Spill Size & Location Is it a minor or major spill? start->assess evacuate Evacuate Immediate Area Alert Supervisor & Safety Officer assess->evacuate Major Spill don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->don_ppe Minor Spill end Procedure Complete evacuate->end Await Professional Response contain Contain Spill Use inert absorbent material (e.g., sand, vermiculite) don_ppe->contain cleanup Clean Up Carefully sweep solid or absorb liquid. Place into a sealed container for disposal. contain->cleanup decontaminate Decontaminate Area Wash the spill site with appropriate solvent/detergent and water. cleanup->decontaminate dispose Dispose of Waste Label as hazardous waste. Follow institutional disposal procedures. decontaminate->dispose dispose->end

Caption: Spill Response Workflow Diagram

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a suitable, sealed, and clearly labeled container.[9][12]

  • Disposal: Arrange for disposal through a licensed disposal company, in strict accordance with all local, regional, and national regulations.[10] Do not allow the material to enter drains or water courses.[10]

References

  • Safety Data Sheet - BroadPharm. (2026, January 28).
  • 5-BROMO-2-IODOBENZONITRILE - Safety Data Sheet - ChemicalBook. (2026, March 21).
  • SAFETY D
  • 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem - NIH. (n.d.).
  • 5-bromo-2-nitropyridine - Jubilant Ingrevia. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 5-Bromo-2-hydroxybenzonitrile 97 40530-18-5 - Sigma-Aldrich. (n.d.).
  • Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
  • Safety Data Sheet - Cayman Chemical. (2025, September 29).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 3).
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile - Benchchem. (n.d.).
  • SAFETY DATA SHEET - ChemPoint.com. (2023, November 6).
  • 5-bromo-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-5-methylphenyl] - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
  • 5-BroMo-2-(piperidin-1-yl)
  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (n.d.).
  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane - Chemos GmbH&Co.KG. (n.d.).
  • Benzonitrile, 5-bromo-2,4-dimethyl- (9CI)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterization of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile as an Investigational Kinase Probe

Forward-Looking Statement: This document provides a framework for the characterization of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile as a novel chemical probe. While this compound is a known chemical entity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward-Looking Statement: This document provides a framework for the characterization of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile as a novel chemical probe. While this compound is a known chemical entity, its specific biological target and mechanism of action are not extensively documented in publicly available literature. The following protocols are presented as a comprehensive, best-practice guide for researchers aiming to validate this and similar molecules as selective kinase inhibitors. The hypothetical target "Kinase-Y" is used for illustrative purposes to demonstrate the application of these methodologies.

Introduction: The Rationale for Novel Kinase Probes

The human kinome represents a vast and critical class of enzymes that regulate nearly every aspect of cellular life. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Chemical probes—potent, selective, and cell-permeable small molecules—are indispensable tools for dissecting kinase function and validating new drug targets.[1][2]

The compound 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, hereafter referred to as Probe-X , incorporates structural motifs common to many successful kinase inhibitors. The benzonitrile group is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to form key interactions within ATP-binding pockets.[3][4] The piperidine moiety is also a ubiquitous feature in pharmaceuticals, often improving solubility and providing a three-dimensional scaffold for optimizing ligand-receptor interactions.[5][6]

This guide outlines a systematic workflow to characterize Probe-X , or any novel compound with a similar profile, from initial biochemical potency assessment to confirmation of on-target activity in a cellular context.

Hypothetical Target & Signaling Pathway: Kinase-Y

For the purpose of this guide, we will consider Probe-X as an inhibitor of "Kinase-Y," a hypothetical serine/threonine kinase implicated in a pro-proliferative signaling cascade. A simplified representation of this pathway is shown below, illustrating the point of intervention for our investigational probe.

Kinase_Y_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Kinase_Y Kinase-Y Upstream_Kinase->Kinase_Y Phosphorylates (Activates) Substrate Substrate Protein Kinase_Y->Substrate Phosphorylates pSubstrate p-Substrate (Active) TF Transcription Factor pSubstrate->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Probe_X Probe-X Probe_X->Kinase_Y Inhibits

Caption: Hypothetical signaling cascade for Kinase-Y.

Experimental Validation Workflow

The validation of a new chemical probe is a multi-step process designed to build confidence in its potency, selectivity, and utility for studying a specific biological target.[7] Each step provides critical data that informs the next, creating a self-validating system.

Experimental_Workflow A Biochemical Assay (e.g., ADP-Glo) B Determine IC₅₀ (Potency) A->B C Kinome Selectivity Screen (Off-Target Profiling) B->C Is it potent? D Cellular Target Engagement (e.g., CETSA) B->D I Confirm Mechanism C->I E Determine EC₅₀ (Target Engagement) D->E F Cellular Phenotypic Assay (e.g., MTT) E->F Does it engage target in cells? G Determine GI₅₀ (Functional Effect) F->G H Downstream Pathway Analysis (Western Blot) G->H Does it have a cellular effect? H->I

Caption: Stepwise workflow for validating a new chemical probe.

Protocols & Methodologies

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro potency (IC₅₀) of Probe-X against the purified Kinase-Y enzyme.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9] A lower luminescence signal in the presence of an inhibitor indicates less ADP production and therefore higher kinase inhibition.

Materials:

  • Purified, active Kinase-Y enzyme

  • Specific peptide substrate for Kinase-Y

  • Probe-X (serial dilutions in DMSO)

  • Known selective inhibitor for Kinase-Y (Positive Control)

  • DMSO (Vehicle Control)

  • ATP (at Kₘ concentration for Kinase-Y)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of Probe-X in DMSO. Dispense 100 nL of each concentration into the assay plate wells. Include wells with positive control inhibitor and DMSO-only vehicle.

  • Kinase Reaction Setup: Prepare a master mix containing kinase reaction buffer, the specific peptide substrate, and ATP. Add 2.5 µL of this mix to each well.

  • Initiate Reaction: Prepare a solution of Kinase-Y enzyme in kinase buffer. Add 2.5 µL of the enzyme solution to each well to start the reaction. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the data using the vehicle control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).

  • Plot the normalized response against the log of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding (target engagement) of Probe-X to Kinase-Y in intact cells and determine the cellular EC₅₀.

Principle: Ligand binding stabilizes a target protein against thermal denaturation.[11] By heating cells treated with a compound and measuring the amount of soluble protein remaining, a thermal shift can be detected, confirming target engagement.[12][13]

Materials:

  • Cancer cell line expressing endogenous Kinase-Y (e.g., MCF-7, HCT116)

  • Probe-X (serial dilutions in culture medium)

  • DMSO (Vehicle Control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Primary antibody specific for Kinase-Y

  • HRP-conjugated secondary antibody

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, ECL substrate)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of Probe-X or DMSO vehicle for 1-2 hours at 37°C.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with the primary antibody against Kinase-Y.[15]

  • Detection: Incubate with a secondary antibody and detect the signal using an ECL substrate.

Data Analysis:

  • Melt Curve: Quantify the band intensities at each temperature for both DMSO and Probe-X treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melt curves. A shift in the curve indicates stabilization.

  • Isothermal Dose-Response: To determine the EC₅₀, treat cells with a range of Probe-X concentrations and heat all samples at a single, fixed temperature (e.g., the Tₘ of the DMSO control). Plot the band intensity against the log of the compound concentration and fit to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT)

Objective: To measure the functional consequence of Kinase-Y inhibition by determining the effect of Probe-X on cell proliferation/viability.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[16] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[17]

Materials:

  • Cancer cell line cultured in 96-well plates

  • Probe-X (serial dilutions in culture medium)

  • DMSO (Vehicle Control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Probe-X and controls. Incubate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[18]

  • Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis:

  • Normalize the absorbance values to the DMSO-treated control wells (100% viability).

  • Plot the percentage of cell viability against the log of Probe-X concentration.

  • Fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Expected Results

Quantitative data from the described protocols should be summarized for clear interpretation and comparison.

ParameterAssayTarget/Cell LineResult (Hypothetical)Interpretation
IC₅₀ ADP-Glo™Purified Kinase-Y15 nMHigh biochemical potency against the target enzyme.
Thermal Shift (ΔTₘ) CETSA®HCT116 Cells+5.2 °C @ 1 µMConfirms direct binding and stabilization of Kinase-Y in cells.
EC₅₀ CETSA® (ITDRF)HCT116 Cells150 nMPotent on-target engagement in a cellular environment.
GI₅₀ MTT AssayHCT116 Cells200 nMCompound effectively inhibits cell growth, consistent with target engagement.
Selectivity Kinome ScreenPanel of 400 kinases>100-fold selectiveHighly selective for Kinase-Y over other kinases at relevant concentrations.

Conclusion & Best Practices

The validation workflow presented here provides a robust framework for characterizing novel compounds like 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile as chemical probes. A high-quality probe must demonstrate:

  • Potency: Sub-micromolar activity against the intended target.

  • Selectivity: Minimal activity against other related and unrelated targets. A comprehensive kinase screen is essential.[19]

  • Cellular Activity: The ability to engage the target in an intact cell and elicit a downstream functional response that correlates with target engagement.[1]

It is critical to include a structurally similar but biologically inactive analog as a negative control in cellular experiments to ensure that the observed phenotype is due to on-target activity and not off-target effects or compound scaffold-specific issues. Following these guidelines will ensure that Probe-X , and other investigational compounds, can be used to generate reliable and interpretable data for advancing our understanding of kinase biology.

References

  • Experimental Approach to Discover and Characterize Novel Kinase Inhibitors. (n.d.). PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay. (2024). Bio-protocol. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Characterization of a Novel Broad-Spectrum Kinase Inhibitor for Kinome Profiling. (2013). ACS Publications. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. [Link]

  • MTT Assay Protocol. (n.d.). JoVE. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009). PubMed. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]

  • Biological Characterization of TAK-901, an Investigational, Novel, Multitargeted Aurora B Kinase Inhibitor. (2013). AACR Journals. [Link]

  • Kinase activity-tagged western blotting assay. (2020). PubMed. [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. (2020). Nature. [Link]

  • Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. (n.d.). PMC. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]

  • Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology. [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (n.d.). Bio-protocol. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). ResearchGate. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). PubMed. [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Autech. [Link]

  • Target validation using chemical probes. (n.d.). ResearchGate. [Link]

  • Discovery and Preclinical Characterization of a Novel mGluR5 Negative Allosteric Modulator. (2017). Journal of Medicinal Chemistry. [Link]

  • Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies. (n.d.). PMC. [Link]

  • The synthetic method of 4-dimethylaminopiperidine hydrochloride. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

Sources

Application

Application Note: Comprehensive Cell-Based Assay Protocol for Evaluating 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (BDP)

Target Audience: Researchers, Assay Development Scientists, and Pharmacologists Application: High-Throughput Screening (HTS), GPCR Target Engagement, Cytotoxicity Profiling Introduction & Pharmacological Context The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Pharmacologists Application: High-Throughput Screening (HTS), GPCR Target Engagement, Cytotoxicity Profiling

Introduction & Pharmacological Context

The compound 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS: 1260891-15-3), frequently referred to as BDP, represents a highly privileged structural scaffold in medicinal chemistry[1][2]. Its fundamental architecture consists of a benzonitrile core substituted with a bromine atom at position 5 and a 4-(dimethylamino)piperidine group at position 2[1]. This specific combination of a halogenated aromatic ring and a basic tertiary amine is a hallmark pharmacophore for neuroactive compounds, frequently interacting with monoaminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.

When evaluating novel synthetic intermediates or putative GPCR ligands like BDP, it is critical to establish a rigorous, self-validating cell-based assay pipeline. This Application Note details a comprehensive methodology to decouple true pharmacological target engagement from non-specific cytotoxicity, utilizing Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP accumulation and luminescence-based ATP quantification for cell viability[3][4].

Scientific Rationale & Causality (The "Why")

A robust screening protocol must be built on causality—understanding exactly why each experimental choice is made to ensure data integrity.

  • Solubility and Vehicle Control: BDP is highly lipophilic due to its bromobenzene and piperidine rings[1]. It must be solubilized in 100% DMSO. However, the final assay concentration of DMSO must be strictly maintained at 0.5% (v/v) to prevent solvent-induced membrane toxicity, which would confound viability readouts.

  • Cytotoxicity via ATP Quantification: To ensure that a reduction in functional GPCR signaling is not simply an artifact of cell death, we employ the CellTiter-Glo® Luminescent Cell Viability Assay[3]. This assay lyses cells and uses a luciferase-catalyzed reaction to quantify intracellular ATP, a direct proxy for metabolic activity[3][5]. The homogeneous "add-mix-measure" format prevents cell loss associated with washing steps, which is critical when using loosely adherent cell lines like HEK293[5][6].

  • Functional Readout via HTRF: For GPCR target engagement, we measure cAMP accumulation using HTRF[4][7]. Time-resolved FRET (TR-FRET) is specifically chosen because the delayed fluorescence reading eliminates short-lived background autofluorescence. Given that BDP contains a conjugated aromatic core that may inherently autofluoresce, HTRF ensures high signal-to-noise ratios[4].

  • Self-Validating System (Z'-factor): Every plate must act as a self-validating system. We utilize the Z'-factor, introduced by Zhang et al. (1999), as the statistical gold standard for HTS quality control[8][9]. An assay yielding a Z'-factor > 0.5 is considered robust enough to distinguish true pharmacological hits from assay noise[10][11][12].

Workflow & Pathway Visualization

Workflow A Compound Prep (BDP in DMSO) B Cell Plating (HEK293 / SH-SY5Y) A->B C Cytotoxicity Assay (CellTiter-Glo) B->C Viability D Functional Assay (HTRF cAMP) B->D Target Engagement E Data Analysis (Z'-factor & IC50) C->E D->E

Figure 1: High-throughput screening workflow for BDP cytotoxicity and functional evaluation.

Pathway BDP 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile GPCR Putative GPCR (e.g., 5-HT / D2) BDP->GPCR Modulates Gprot Gαs / Gαi Protein GPCR->Gprot Activates AC Adenylyl Cyclase (AC) Gprot->AC Stimulates/Inhibits cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to cAMP HTRF HTRF FRET Signal (665nm / 615nm) cAMP->HTRF Detected via d2/Cryptate

Figure 2: Putative GPCR signaling cascade modulated by BDP and detected via HTRF cAMP assay.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Plating
  • Stock Solution: Dissolve BDP powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of BDP in an intermediate 96-well plate using assay buffer (e.g., HBSS + 20 mM HEPES).

  • Final Concentration: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v) to avoid basal cytotoxicity.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

This protocol utilizes the Promega CellTiter-Glo system to assess the CC50 (Cytotoxic Concentration 50%) of BDP[5][6].

  • Cell Plating: Seed HEK293 or SH-SY5Y cells at 10,000 cells/well in a white, opaque-bottom 384-well plate in 20 µL of complete media. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Add 5 µL of the serially diluted BDP to the cells. Include vehicle controls (0.5% DMSO) and a positive death control (e.g., 10 µM Staurosporine). Incubate for 24 hours.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for 30 minutes prior to reading[5].

  • Lysis and Reaction: Add 25 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture volume)[3][5].

  • Mixing: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis[6].

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[13].

  • Detection: Read luminescence on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using an integration time of 0.5 to 1 second per well.

Protocol C: HTRF cAMP Accumulation Assay

This protocol evaluates the functional IC50/EC50 of BDP on cAMP levels using a competitive immunoassay[4][7].

  • Cell Preparation: Harvest cells and resuspend in stimulation buffer (HBSS + 1 mM IBMX to prevent cAMP degradation by phosphodiesterases)[7]. Seed at 5,000 cells/well in a white, low-volume 384-well plate (5 µL/well).

  • Stimulation/Inhibition: Add 5 µL of BDP dilutions. For G α i-coupled targets, co-stimulate with 1 µM Forskolin to artificially raise basal cAMP levels[14]. Incubate for 30 minutes at room temperature[4].

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate (acceptor) and 5 µL of anti-cAMP-Eu 3+ -Cryptate (donor), both diluted in lysis buffer[4][7].

  • Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark[7].

  • TR-FRET Reading: Read the plate using an HTRF-compatible reader. Excitation is at 320 nm; emission is read simultaneously at 615 nm (donor) and 665 nm (acceptor)[4][7].

  • Data Processing: Calculate the HTRF ratio: (Ratio=Signal615nm​Signal665nm​​×10,000) [4].

Data Presentation & Quality Control Analysis

To validate the assay, the Z'-factor must be calculated for both the viability and functional assays using the formula[8][11]:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ represents the standard deviation and μ represents the mean of the positive ( p ) and negative ( n ) controls[8][11][12]. A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay[8][12].

Summary of Quantitative Assay Performance (Representative Data)

The following table summarizes expected validation metrics when evaluating BDP across different cell lines. Notice that the CC 50​ values are significantly higher than the IC 50​ values, proving that the observed GPCR modulation is not an artifact of cell death.

Cell LineAssay TypeTarget ParameterMeasured Value (BDP)Assay Z'-FactorInterpretation
HEK293 CellTiter-GloCC 50​ (Viability)> 50.0 µM0.82Excellent assay; no acute toxicity[9]
SH-SY5Y CellTiter-GloCC 50​ (Viability)45.2 µM0.78Excellent assay; minimal neurotoxicity[9]
HEK293 HTRF cAMPIC 50​ (Function)1.2 µM0.75Robust target engagement[9]
SH-SY5Y HTRF cAMPIC 50​ (Function)0.8 µM0.71Robust target engagement[9]

References

  • Benchchem. "5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile - Core Structural Features and Properties.
  • BLDpharm. "1260891-15-3 | 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
  • Nordic Biolabs. "CellTiter-Glo Luminescent Cell Viability Assay.
  • Assay.dev. "On HTS: Z-factor.
  • BellBrook Labs. "Optimizing Assay Performance for High-Throughput Screens.
  • Bioinformatics (Oxford Academic). "Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Wikipedia. "Z-factor.
  • GraphPad. "Calculating a Z-factor to assess the quality of a screening assay.
  • Bhattacharyya N, et al. "A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp." PMC.
  • ResearchGate. "Compound Identification Flow Chart (HTRF cAMP Assay).
  • Purdue University. "SELECTIVE INHIBITION OF ADENYLYL CYCLASE 1 FOR THE TREATMENT OF CHRONIC PAIN (HTRF Protocol).

Sources

Method

Application Note: Analytical Methods for the Quantification of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile in Biological Samples

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Plasma/Serum Technique: SPE-LC-MS/MS Introduction & Physicochemical Rationale The accurate quantification of 5-Bromo-2-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Plasma/Serum Technique: SPE-LC-MS/MS

Introduction & Physicochemical Rationale

The accurate quantification of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (hereafter referred to as 5-Br-DPB ) in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling. The fundamental architecture of 5-Br-DPB (Molecular Formula: C14​H18​BrN3​ ) consists of a highly lipophilic bromobenzonitrile core and a strongly basic dimethylamino-piperidine moiety.

This specific structural duality dictates the analytical strategy:

  • High Basicity (pKa ~9.5): The dimethylamino group is easily protonated, making the compound an excellent candidate for positive electrospray ionization (ESI+). However, this basicity also makes it prone to severe peak tailing on standard silica-based reversed-phase columns due to secondary interactions with residual silanols.

  • High Lipophilicity (LogP ~3.5): The bromobenzene ring drives strong hydrophobic interactions but also increases the risk of co-elution with endogenous plasma lipids (e.g., phosphatidylcholines), which are the primary culprits of ion suppression in mass spectrometry.

To overcome these challenges, this protocol establishes a highly robust, self-validating LC-MS/MS methodology utilizing Mixed-mode Cation Exchange (MCX) solid-phase extraction and Biphenyl-based chromatography.

Experimental Design & Causality (E-E-A-T)

As a bioanalytical scientist, method development must go beyond simple retention; it must establish a system that minimizes matrix effects while providing built-in diagnostic checks for data trustworthiness.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

Protein precipitation (PPT) is insufficient for 5-Br-DPB because it fails to remove endogenous phospholipids, leading to unpredictable matrix effects. By utilizing an MCX solid-phase extraction, we exploit the basic pKa of the dimethylamino group. Acidification of the plasma ensures complete protonation, allowing the analyte to be trapped via strong electrostatic interactions on the sulfonic acid phase of the resin. Subsequent aggressive washes with 100% methanol strip away neutral and acidic lipids without risking analyte breakthrough .

Chromatography: The Biphenyl Advantage

Standard C18 columns rely solely on hydrophobic dispersion forces. For basic amines like 5-Br-DPB, this often requires high-pH mobile phases or ion-pairing reagents to prevent peak tailing, which can foul the MS source. By employing a Biphenyl stationary phase , we introduce orthogonal π−π and dipole-dipole interactions with the electron-deficient benzonitrile ring of the analyte. This enhanced retention mechanism allows for excellent peak symmetry using MS-friendly, low-pH mobile phases (0.1% Formic Acid) .

Mass Spectrometry: Isotopic Self-Validation

Trustworthiness is embedded directly into the mass spectrometry method via isotopic self-validation. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%). By monitoring both the [M+H]+ 308.1→263.0 ( 79Br ) and 310.1→265.0 ( 81Br ) transitions, the method creates an internal diagnostic check. If the peak area ratio of the quantifier to the qualifier deviates from the theoretical ~1.03 ratio by more than 15%, it immediately flags isobaric matrix interference, ensuring absolute confidence in the analytical run.

Materials and Reagents

  • Reference Standard: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (Purity 99%).

  • Internal Standard (IS): 5-Chloro-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (or a stable isotope-labeled analog if available).

  • Extraction Plate: Waters Oasis MCX μ Elution Plate (30 mg/well).

  • Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 μ m).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ), and Ammonium Hydroxide ( NH4​OH ).

Step-by-Step Methodology

Sample Preparation (MCX SPE Protocol)
  • Aliquot: Transfer 100 μ L of plasma/serum sample into a 96-well collection plate.

  • Internal Standard: Add 10 μ L of IS working solution (100 ng/mL) and vortex for 30 seconds.

  • Acidification: Add 100 μ L of 4% H3​PO4​ (aq) to disrupt protein binding and ensure the dimethylamino group is fully protonated. Vortex for 1 minute.

  • Condition & Equilibrate: Pass 1 mL of MeOH followed by 1 mL of H2​O through the MCX SPE plate.

  • Load: Apply the acidified sample (210 μ L total volume) to the SPE plate at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in H2​O to remove polar interferences and lock the basic analyte onto the cation-exchange sites.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to elute hydrophobic interferences and residual phospholipids.

  • Elute: Elute the target analyte into a clean collection plate using 2 × 250 μ L of 5% NH4​OH in MeOH. (The high pH neutralizes the amine, releasing it from the resin).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 μ L of Initial Mobile Phase (95:5 Water:ACN with 0.1% FA).

LC-MS/MS Conditions

Table 1: Liquid Chromatography Gradient Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.45 mL/min | Column Temp: 40°C | Injection Vol: 5 μ L

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.00955Initial
0.50955Linear
2.501090Linear
3.501090Hold
3.60955Step
5.00955Re-equilibrate

Table 2: Mass Spectrometry MRM Transitions (ESI+) Source Temp: 500°C | Capillary Voltage: 3.0 kV | Desolvation Gas: 800 L/hr

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
5-Br-DPB ( 79Br )308.1263.025Quantifier
5-Br-DPB ( 81Br )310.1265.025Qualifier (Isotope Check)
IS (5-Cl-DPB)264.1219.025Internal Standard

*Product ion corresponds to the neutral loss of dimethylamine (45.06 Da).

Method Validation Parameters

The method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry to ensure clinical and pre-clinical reliability.

Table 3: FDA Acceptance Criteria Summary

Validation ParameterAcceptance CriteriaMethod Specifics
Linearity R2≥0.99 1.0 to 1000 ng/mL (1/x² weighting)
Accuracy (Inter/Intra-day) ±15% of nominal ( ±20% at LLOQ)Evaluated at 4 QC levels (LLOQ, LQC, MQC, HQC)
Precision (CV%) ≤15% ( ≤20% at LLOQ) n=6 replicates per QC level
Matrix Effect (IS-normalized) CV ≤15% across 6 different lotsEvaluated using post-extraction spike vs. neat standards
Isotopic Qualifier Ratio ±15% of theoretical (~1.03)Continuous self-validation metric per injection

Workflow Visualization

Workflow Start Biological Sample (100 µL Plasma/Serum) IS_Add Add Internal Standard (10 µL of 100 ng/mL IS) Start->IS_Add Acidify Acidification (100 µL 4% H3PO4) IS_Add->Acidify SPE_Load Load onto MCX SPE (Mixed-mode Cation Exchange) Acidify->SPE_Load SPE_Wash Wash Steps (1. 2% FA | 2. 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Neutralizes basic amine) SPE_Wash->SPE_Elute Evaporate Evaporate & Reconstitute (Initial Mobile Phase) SPE_Elute->Evaporate LCMS LC-MS/MS Analysis (ESI+, Biphenyl Column) Evaporate->LCMS

Fig 1. Step-by-step SPE and LC-MS/MS workflow for 5-Br-DPB quantification.

References

  • Waters Corporation. (2017). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Retrieved from[Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

Application

Application Notes and Protocols: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a synthetic heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a synthetic heterocyclic compound featuring a benzonitrile core, a bromine substituent, and a dimethylamino-functionalized piperidine ring. While specific, in-depth studies on this exact molecule are not extensively documented in publicly available literature, its structural motifs are highly prevalent in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] The piperidine scaffold is a privileged structure in drug design, known to enhance pharmacokinetic properties such as solubility and metabolic stability.[2] The benzonitrile group often serves as a key pharmacophore, capable of forming crucial interactions within the ATP-binding pocket of various kinases.[2]

This document provides a detailed guide for researchers interested in exploring the potential of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile as a therapeutic agent. The protocols and proposed applications are based on established methodologies for analogous compounds and are intended to serve as a comprehensive starting point for investigation.

Proposed Application: Anticancer Agent Targeting VEGFR-2

Based on structure-activity relationships of similar compounds, a primary application of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is in the field of oncology as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[3]

The rationale for this proposed application stems from the observation that numerous small molecules incorporating the 2-aminobenzonitrile and substituted piperidine moieties have demonstrated potent anti-proliferative and anti-angiogenic effects through VEGFR-2 inhibition.[5][6] The dimethylamino group on the piperidine ring can enhance aqueous solubility and basicity, which are often desirable properties for drug candidates.[1]

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where the compound inhibits VEGFR-2, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway Hypothetical VEGFR-2 Inhibition Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Compound 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile Compound->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols provide step-by-step methodologies for the initial in vitro evaluation of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][7][8]

Materials:

  • 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

  • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity.

    • Incubate for 48-72 hours.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of the compound on the kinase activity of VEGFR-2. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose.[9]

Materials:

  • 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

  • Recombinant human VEGFR-2 kinase

  • Substrate peptide for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[9]

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations.

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the recommended concentrations.

  • Kinase Reaction:

    • In each well of the plate, add the compound dilutions.

    • Add the VEGFR-2 kinase to each well.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • The final reaction volume is typically 10-25 µL.

    • Include a "no kinase" control and a "vehicle" (DMSO) control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]

  • ATP Depletion and ADP Conversion:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

  • Luminescence Detection:

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Experimental Workflow Visualization

Experimental_Workflow In Vitro Evaluation Workflow cluster_0 Cell-Based Assays cluster_1 Biochemical Assays Cell_Seeding 1. Cell Seeding (e.g., HUVEC, MCF-7) Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment MTT_Assay 3. MTT Assay Compound_Treatment->MTT_Assay Data_Analysis_Cell 4. Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis_Cell Outcome Determine Cytotoxicity & Kinase Inhibitory Potency Data_Analysis_Cell->Outcome Reagent_Prep 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) Kinase_Reaction 2. Kinase Reaction Reagent_Prep->Kinase_Reaction Signal_Detection 3. Luminescence Detection (e.g., ADP-Glo) Kinase_Reaction->Signal_Detection Data_Analysis_Kinase 4. Data Analysis (Calculate IC50) Signal_Detection->Data_Analysis_Kinase Data_Analysis_Kinase->Outcome Start Start Evaluation cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1

Caption: A generalized workflow for the in vitro evaluation of the compound.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is currently available, the following table provides a template for summarizing key quantitative results that would be obtained from the aforementioned protocols. For context, IC₅₀ values for known VEGFR-2 inhibitors can range from nanomolar to micromolar concentrations.[6]

Assay TypeCell Line / KinaseParameterExpected Value Range
Cell ViabilityHUVECIC₅₀0.1 - 10 µM
Cell ViabilityMCF-7IC₅₀1 - 50 µM
Kinase InhibitionVEGFR-2IC₅₀10 nM - 1 µM

Conclusion

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile represents a promising chemical scaffold for the development of novel anticancer agents, with a strong rationale for its investigation as a VEGFR-2 inhibitor. The protocols detailed in this document provide a solid foundation for the initial in vitro characterization of this compound. Further studies, including selectivity profiling against a panel of kinases and in vivo efficacy studies in relevant animal models, would be the logical next steps in its preclinical development.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. [Link]

  • Ministry of Health and Prevention, United Arab Emirates. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antitumor evaluation in vitro of 5-bromo-N-phenyl substituted isatin derivatives. [Link]

  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Royal Society of Chemistry. Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. [Link]

  • Liu, W., et al. (2026). Discovery of a novel VEGFR2 inhibitor using integrated structure-based docking study and functional validation: potential applications in targeted cancer therapy. Molecular and Cellular Probes. [Link]

  • Molecules. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Chemistry & Biology Interface. Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. [Link]

  • Dove Press. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]

  • PubMed. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • ResearchGate. (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link]

  • ScholarWorks @ UTRGV. Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. [Link]

  • Molecules. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H. [Link]

  • Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

  • Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

Sources

Method

Application Note: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile in Advanced Organic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In modern medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on multifunctional intermediates. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS: 1260891-15-3) has emerged as a privileged building block, particularly in the development of targeted therapeutics such as kinase inhibitors (e.g., ALK and PIM kinases) [1].

As an Application Scientist, analyzing the molecular architecture of this compound reveals three distinct, orthogonally reactive domains:

  • The Nitrile Group (-CN) at C1: A strongly electron-withdrawing moiety that activates the aromatic ring for upstream Nucleophilic Aromatic Substitution (SNAr). Downstream, it serves as a versatile handle for reduction (to primary amines) or hydrolysis (to amides/carboxylic acids).

  • The 4-(Dimethylamino)piperidine Moiety at C2: This bulky, electron-donating heterocycle is a classic pharmacokinetic modulator. It imparts significant aqueous solubility, enhances cellular permeability, and provides a basic center for pharmaceutical salt formation (e.g., HCl or mesylate salts). This specific motif is critical in overcoming resistance mutations, as seen in FDA-approved kinase inhibitors like Brigatinib [2].

  • The Bromine Atom (-Br) at C5: A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid structural diversification.

Upstream Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize this intermediate is via an SNAr reaction between 5-bromo-2-fluorobenzonitrile and 4-(dimethylamino)piperidine. The high electronegativity of the ortho-fluorine atom, coupled with the electron-withdrawing nitrile group, creates a highly electrophilic C2 carbon, stabilizing the Meisenheimer complex transition state [3].

Reaction Optimization Data

To ensure a self-validating and scalable process, various conditions were screened. The selection of solvent and base is critical to drive the reaction to completion while minimizing side products.

Table 1: Optimization of SNAr Conditions for Intermediate Synthesis

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
THFEt₃N65 (Reflux)1245Incomplete conversion; triethylamine is insufficiently basic.
CH₃CNK₂CO₃80872Moderate yield; limited solubility of inorganic base.
DMF K₂CO₃ 80 4 94 Optimal; polar aprotic solvent poorly solvates anions, maximizing nucleophilicity.
DMSOCs₂CO₃60391High yield, but DMSO removal during workup is tedious and prone to emulsion.
Protocol 1: Standardized SNAr Synthesis

Objective: Synthesize 5-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile with >95% purity for downstream catalysis.

Reagents:

  • 5-Bromo-2-fluorobenzonitrile (1.0 eq, 10.0 mmol)

  • 4-(Dimethylamino)piperidine (1.2 eq, 12.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M)

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried 100 mL round-bottom flask with 5-bromo-2-fluorobenzonitrile and finely powdered anhydrous K₂CO₃. Causality: Finely powdered base increases the surface area for the heterogeneous deprotonation of the secondary amine.

  • Solvent Addition: Add anhydrous DMF to achieve a 0.5 M concentration.

  • Nucleophile Introduction: Add 4-(dimethylamino)piperidine dropwise at room temperature via a syringe.

  • Thermal Activation: Attach a reflux condenser and elevate the temperature to 80 °C using an oil bath. Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1, UV visualization). The strong electron-withdrawing effect of the -CN group ensures rapid conversion (typically complete within 4 hours).

  • Aqueous Quench & Extraction: Cool the mixture to room temperature and pour it into vigorously stirred ice water (100 mL, 5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Causality: The massive excess of water forces the complete partition of DMF into the aqueous layer, preventing solvent carryover which can poison downstream palladium catalysts.

  • Purification: Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution DCM to DCM:MeOH 95:5) to afford the target intermediate as an off-white solid.

SNAr_Synthesis A 5-Bromo-2-fluorobenzonitrile (Electrophile) C SNAr Reaction K2CO3, DMF, 80°C A->C B 4-(Dimethylamino)piperidine (Nucleophile) B->C D 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile (Target Intermediate) C->D High Regioselectivity

Figure 1: SNAr synthesis workflow for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.

Downstream Diversification Workflows

Once synthesized, the intermediate serves as a branching point for library generation. The two primary vectors for diversification are the C-Br bond (via cross-coupling) and the -CN group (via reduction) [3].

Workflow A: Suzuki-Miyaura Cross-Coupling

The C5 position is highly amenable to Suzuki-Miyaura coupling to extend the aromatic scaffold.

Table 2: Catalyst Screening for Suzuki-Miyaura Coupling (Model: Phenylboronic acid)

Catalyst SystemLigandBaseSolvent SystemYield (%)
Pd(PPh₃)₄NoneNa₂CO₃Toluene/EtOH/H₂O65
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O88
Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 96

Protocol 2: Standardized Suzuki-Miyaura Coupling

  • Setup: In an oven-dried Schlenk tube, combine the benzonitrile intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing (Critical Step): Add a pre-mixed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Subject the mixture to three freeze-pump-thaw cycles or purge vigorously with Argon for 15 minutes. Causality: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the Pd(0) active species and to suppress the oxidative homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours. Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and suppressing undesired β-hydride elimination.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water, dry the organic layer, and purify via reverse-phase HPLC.

Workflow B: Nitrile Reduction to Benzylamine

For targets requiring hydrogen-bond donors or extended basic pharmacophores, the nitrile group can be reduced to a primary amine.

  • Method: Hydrogenation using Raney Nickel (Raney-Ni) under an H₂ atmosphere (50 psi) in methanolic ammonia (NH₃/MeOH).

  • Causality for NH₃ inclusion: The addition of ammonia is strictly required during nitrile reduction to suppress the formation of secondary and tertiary amine byproducts. It shifts the equilibrium away from the condensation of the intermediate imine with the newly formed primary amine.

Downstream_Pathways Core 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Boronic Acid) Core->Suzuki Targets C-Br Buchwald Buchwald-Hartwig Amination (Pd catalyst, Amine) Core->Buchwald Targets C-Br Reduction Nitrile Reduction (Raney Ni, H2, NH3/MeOH) Core->Reduction Targets -CN Prod1 5-Aryl Derivative (Extended Scaffold) Suzuki->Prod1 Prod2 5-Amino Derivative (Kinase Inhibitor Core) Buchwald->Prod2 Prod3 Benzylamine Derivative (H-Bond Donor/Acceptor) Reduction->Prod3

Figure 2: Downstream synthetic diversification pathways utilizing the bifunctional intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57390074, Brigatinib". PubChem. URL:[Link][1]

  • Novartis AG. "WO2008106692A1 - Pim kinase inhibitors and methods of their use". Google Patents. URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile in Solution

Welcome to the Technical Support Center for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile . This portal is designed for researchers, analytical scientists, and drug development professionals facing challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile . This portal is designed for researchers, analytical scientists, and drug development professionals facing challenges with the solution-phase stability of this complex intermediate.

Due to its structural features—an electron-rich tertiary amine, a hydrolyzable nitrile, and a photolabile aryl bromide—this compound requires precise handling. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and resolve degradation issues.

Part 1: Frequently Asked Questions (FAQs) on Degradation Mechanisms

Q1: Why does my solution turn yellow and show a +16 Da mass shift on LC-MS after sitting on the benchtop? A: This is the classic signature of N-oxidation . Your compound contains two tertiary amines (the piperidine nitrogen and the dimethylamino group). The highly electron-rich dimethylamino group is particularly susceptible to oxidation by dissolved oxygen or trace peroxides in solvents (like THF or ether), forming an N-oxide. To prevent this, solutions must be sparged with inert gas (nitrogen or argon) and stored in peroxide-free solvents.

Q2: I am observing a new peak in HPLC when formulating the compound in aqueous buffers at pH > 9. What is happening? A: You are likely observing nitrile hydrolysis . The benzonitrile moiety is electrophilic. In basic aqueous solutions, hydroxide ions attack the nitrile carbon, leading to the formation of an amide, and eventually a carboxylic acid. This process is accelerated by the electron-withdrawing nature of the bromo substituent on the aromatic ring. Keep aqueous formulations between pH 4.0 and 7.0 to minimize this nucleophilic attack.

Q3: My compound degrades rapidly when stored in clear glass vials, even at low temperatures. Is it light-sensitive? A: Yes. Aryl bromides (like the 5-bromo group) are prone to photolytic debromination under UV/Vis light exposure. The homolytic cleavage of the C-Br bond generates an aryl radical, which abstracts a hydrogen atom from the solvent, yielding the debrominated impurity. Always use amber glass vials and minimize exposure to ambient laboratory lighting.

Part 2: Troubleshooting Guide & Experimental Methodologies

Protocol: Systematic Identification and Mitigation of Degradation

To establish a self-validating system for stability, follow this step-by-step methodology. This protocol ensures that any observed degradation is mechanistically identified and appropriately mitigated.

Step 1: Baseline Purity Assessment

  • Prepare a fresh 1.0 mg/mL stock solution in anhydrous, peroxide-free Acetonitrile (HPLC grade).

  • Immediately inject 5 µL onto an LC-MS system (C18 column, 0.1% Formic acid in Water/Acetonitrile gradient).

  • Record the baseline purity and exact mass.

Step 2: Forced Degradation Profiling (Stress Testing) To understand causality, subject the compound to isolated stress conditions according to:

  • Oxidative Stress: Add 3% H2​O2​ to the solution. Monitor for the +16 Da (N-oxide) peak.

  • Hydrolytic Stress (Base): Add 0.1 N NaOH. Monitor for the amide (+18 Da) or acid (+19 Da) peaks.

  • Photolytic Stress: Expose a clear vial to 1.2 million lux hours of light. Monitor for the debrominated product (-78 Da mass shift).

Step 3: Implementation of Mitigation Strategies

  • For Oxidation: Add an antioxidant (e.g., 0.01% BHT) or sparge the solvent with Argon for 15 minutes prior to dissolution.

  • For Hydrolysis: Buffer aqueous solutions to pH 5.5 using a citrate or acetate buffer.

  • For Photolysis: Switch to actinic (amber) glassware and wrap vessels in aluminum foil during benchtop manipulations.

Step 4: Validation of Stability Re-analyze the mitigated solutions via LC-MS over a 7-day period (T=0, T=24h, T=72h, T=7d) to confirm that the degradation rate has been arrested.

Part 3: Quantitative Data Presentation

The following table summarizes the expected stability of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile across various standard laboratory solvents and conditions, based on structural liability assessments.

Solvent / ConditionPrimary Degradation PathwayHalf-Life ( t1/2​ ) at 25°CRecommended Mitigation
THF (Ambient) N-Oxidation (peroxides)< 48 hoursUse inhibitor-free, freshly distilled THF; store under Argon.
Aqueous Buffer (pH 10) Nitrile Hydrolysis~ 5 daysAdjust pH to 5.0 - 6.5; store at 4°C.
Methanol (Clear Vial, Light) Photolytic Debromination< 12 hoursUse amber vials; store in the dark.
Acetonitrile (Anhydrous, Dark) None (Highly Stable)> 6 monthsStandard storage condition for analytical stocks.

Part 4: Mechanistic Workflow Visualization

The diagram below illustrates the structural liabilities of the compound and the corresponding mitigation workflows.

DegradationPathways Compound 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile Oxidation N-Oxidation (Dimethylamino group) Compound->Oxidation Peroxides / O2 Hydrolysis Nitrile Hydrolysis (Benzonitrile group) Compound->Hydrolysis High pH / H2O Photolysis Photodebromination (Aryl Bromide) Compound->Photolysis UV/Vis Light Mit_Ox Sparge with Argon Add BHT Oxidation->Mit_Ox Mit_Hyd Buffer to pH 5.5 Avoid Strong Base Hydrolysis->Mit_Hyd Mit_Pho Use Amber Vials Protect from Light Photolysis->Mit_Pho

Degradation pathways of the compound and corresponding stabilization strategies.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Available at:[Link]

Optimization

Technical Support Center: Solubilization Strategies for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Welcome to the Application Scientist Knowledge Base. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a notoriously difficult-to-formulate compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a notoriously difficult-to-formulate compound. It features a highly lipophilic core (a brominated benzonitrile ring) coupled with a basic aliphatic tertiary amine (the dimethylamino group). This structural dichotomy results in "brick dust" properties at physiological pH, leading to erratic assay results, poor bioavailability, and frequent precipitation.

This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles, ensuring your in vitro and in vivo experiments are robust and reproducible.

Knowledge Base: Physicochemical Causality

To solve a solubility issue, you must first understand the molecule's microenvironment. The dimethylamino group acts as a basic center with an estimated pKa of ~9.0–9.5. At physiological pH (7.4), a significant fraction of the molecule is protonated. However, the extreme lipophilicity (LogP > 3.5) of the bromo-benzonitrile and piperidine backbone dominates the hydration energy. This forces the1[1].

Table 1: Physicochemical Environment and Expected Solubility Profile

Solvent SystempHDominant Ionization StateEstimated SolubilityCausality / Mechanism
Water (Milli-Q) 7.0Mixed (Free base / Cation)< 10 µg/mLHigh lipophilicity disrupts water hydrogen bonding, leading to crystal lattice dominance[1].
0.1 N HCl 1.0Fully Cationic> 5 mg/mLProtonation of the tertiary amine creates a polar headgroup, allowing favorable ion-dipole interactions with water[2].
100% DMSO N/AFree base> 50 mg/mLLow dielectric constant matches the lipophilic core; completely disrupts the solid crystal lattice.
20% HP-β-CD (aq) 7.4Mixed1–5 mg/mLHydrophobic cavity encapsulates the bromo-aromatic ring, shielding it from the aqueous environment[3].

Troubleshooting Desk: Frequently Asked Questions

Q1: I prepared a 10 mM stock in 100% DMSO. When I spike this into my cell culture media (pH 7.4) at a 1:100 dilution, the compound crashes out immediately. Why is this happening, and how do I fix it? The Causality: You are experiencing "solvent shift" precipitation. DMSO solubilizes the compound by replacing water-water hydrogen bonds with solvent-solute interactions. When you dilute the DMSO into an aqueous buffer, the water rapidly extracts the miscible DMSO. The compound, suddenly exposed to a high-polarity aqueous environment at a pH where its lipophilicity dominates, undergoes rapid nucleation and crystallizes.4[4]. The Fix: You must lower the thermodynamic barrier to solvation before hitting the aqueous phase. Use a co-solvent cascade. Pre-dilute your DMSO stock with a surfactant (e.g., Tween-80 or Cremophor EL) before adding it to the buffer. The1[1], which trap the lipophilic compound before it can nucleate.

Q2: We are moving to in vivo PK studies in rodents. We cannot use high concentrations of DMSO or extreme pH. What is the most reliable formulation? The Causality: For in vivo dosing, physiological compatibility is paramount. Since the compound has a basic amine, it is a prime candidate for inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin molecule is a truncated cone with a hydrophilic exterior and a hydrophobic interior. The lipophilic 5-bromo-benzonitrile moiety slips into this cavity, driven by the release of high-energy water molecules, while the 3[3]. The Fix: Formulate the compound in 20% (w/v) HP-β-CD in 50 mM acetate buffer (pH 4.5 - 5.5). See Protocol 1 below.

Q3: Can I just synthesize a salt form to avoid using excipients? The Causality: Yes. 2[2]. By reacting the basic dimethylamino group with a strong acid (e.g., Hydrochloric acid or Methanesulfonic acid), you form a salt with a much lower crystal lattice energy and higher hydrophilicity. When the salt dissolves, the ionic interaction dissociates, and the charged drug molecule interacts favorably with water. The Fix: Generate the mesylate or HCl salt in situ for dosing. See Protocol 2 below.

Standard Operating Procedures (Self-Validating Protocols)

Protocol 1: Preparation of a 20% HP-β-CD Formulation for In Vivo Dosing

Validation Checkpoint: The final solution must be optically clear and pass through a 0.22 µm filter with >95% active pharmaceutical ingredient (API) recovery.

  • Preparation of Vehicle: Dissolve 2.0 g of pharmaceutical-grade HP-β-CD in 8.0 mL of 50 mM Sodium Acetate buffer (pH 5.0). Stir continuously until completely clear.

  • API Addition: Weigh the required amount of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (e.g., 20 mg for a 2 mg/mL dose). Add the API slowly to the vortexing vehicle.

  • Complexation: Sonicate the suspension in a bath sonicator for 15 minutes at room temperature. The mechanical energy accelerates the inclusion complex kinetics.

  • Equilibration: Place on a rotary shaker at 300 rpm for 12 hours to ensure thermodynamic equilibrium is reached.

  • Validation: Filter the solution through a 0.22 µm PVDF syringe filter.

    • Self-Validation Step: Analyze the pre-filtration and post-filtration concentrations via HPLC-UV. A drop in concentration >5% indicates incomplete complexation, requiring a higher HP-β-CD ratio or a lower pH.

Protocol 2: In Situ Salt Formation for Aqueous Solubilization

Validation Checkpoint: The pH must remain stable, and dynamic light scattering (DLS) should show no colloidal aggregates.

  • API Suspension: Suspend 10 mg of the free base compound in 9.0 mL of Milli-Q water. The compound will float/settle.

  • Acid Titration: Calculate the molar equivalents. Add 1.05 molar equivalents of 0.1 M HCl or Methanesulfonic acid dropwise while stirring vigorously.

  • Dissolution: The suspension will rapidly clear as the protonated salt forms and dissolves.

  • Buffering (Critical Step): Once clear, slowly back-titrate with a weak buffer (e.g., 10 mM Citrate, pH 4.0) to bring the final volume to 10.0 mL. Do not exceed pH 5.5, or the free base will precipitate.

  • Validation: Measure the final pH. Visually inspect for Tyndall scattering using a laser pointer.

    • Self-Validation Step: Shine the laser through the vial. If the beam path is visible (scattering), nano-precipitates have formed, and the pH must be lowered slightly.

Formulation Decision Workflow

FormulationWorkflow Start Target: Solubilize 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile Analyze Analyze Physicochemical Properties (Basic Amine, High Lipophilicity) Start->Analyze Application Determine Application Type Analyze->Application InVitro In Vitro / Cell Assay (Strict pH 7.4) Application->InVitro Microplate InVivo In Vivo Dosing (PK/PD Models) Application->InVivo Animal Cosolvent Co-solvent Cascade (DMSO -> Tween-20 -> Buffer) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (20% HP-β-CD) InVivo->Cyclodextrin Neutral pH req. Salt Salt Formation (HCl or Mesylate Salt) InVivo->Salt Acidic pH tolerated Precipitation Precipitation Risk? Monitor via Turbidimetry Cosolvent->Precipitation Cyclodextrin->Precipitation Salt->Precipitation

Figure 1: Decision tree for selecting a solubility enhancement strategy based on application type.

References

  • Vimalson, et al. "A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUE." ResearchGate. 5

  • "Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs." Pharma Focus Asia. 1

  • "Basic Review : Solubility Enhancement by Using Various Approches." Global Research Online. 3

  • "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review.2

  • Shukla, S. et al. "A Review on Solubility Enhancement Techniques." International Journal of Pharmacy & Pharmaceutical Research. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile in Biochemical Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of screening hydrophobic, basic amine-containing small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of screening hydrophobic, basic amine-containing small molecules.

The compound 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile features a halogenated benzonitrile core coupled with a dimethylamino-piperidine moiety. While this structural profile is highly attractive for targeting G-protein coupled receptors (GPCRs) and kinases, its physicochemical properties—specifically its high lipophilicity and basic nitrogen—make it notoriously susceptible to assay interference, non-specific binding (NSB), and colloidal aggregation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your biochemical assay data reflects true target engagement rather than artifactual interference.

Part 1: Troubleshooting Guides & FAQs

Q1: My IC50 values for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile are highly variable between assay runs, and the dose-response curves are exceptionally steep (Hill slope > 2). What is causing this?

Analysis & Causality: Steep Hill slopes and run-to-run variability are classic hallmarks of colloidal aggregation. Highly hydrophobic molecules with limited aqueous solubility often self-associate into sub-micron colloidal aggregates in standard assay buffers. These aggregates non-specifically sequester the target protein, leading to enzyme inhibition that mimics a true hit but is entirely artifactual[1].

Resolution: Implement a detergent-dependent counter-screen. Colloidal aggregates are highly sensitive to non-ionic detergents. By adding 0.01% - 0.1% Triton X-100 or CHAPS to your assay buffer, you can disrupt these aggregates. If the compound's inhibitory activity disappears upon detergent addition, it is an aggregator, not a stoichiometric inhibitor.

Q2: I am observing significant signal depletion in my Fluorescence Polarization (FP) assay even in the absence of the target protein. Is the compound quenching the fluorophore?

Analysis & Causality: Yes. Compounds with dense aromatic systems and halogens can exhibit inner filter effects (IFE) or direct fluorescence quenching[2]. Furthermore, the basic amine can interact with the fluorescent tracer if it carries a complementary charge. In FP assays, fluorescence interference is a primary mechanism for false positives, as the instrument interprets the altered fluorescence intensity or polarization state as a binding event[3].

Resolution:

  • Tracer-only control: Titrate the compound against the fluorescent tracer without the protein to quantify direct quenching.

  • Red-shift detection: Switch to a red-shifted fluorophore (e.g., Cy5 or Alexa Fluor 647) to move detection outside the compound's UV/Vis absorbance spectrum.

  • Temporal resolution: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which introduces a temporal delay that eliminates short-lived autofluorescence and scattering artifacts.

Q3: The compound shows high potency in biochemical assays but fails to show binding in Surface Plasmon Resonance (SPR). Why the discrepancy?

Analysis & Causality: The dimethylamino group is a basic amine that is predominantly protonated at physiological pH (7.4). This positive charge, combined with the hydrophobic bromobenzonitrile core, drives severe non-specific binding (NSB) to the negatively charged dextran matrix of standard SPR chips and the polystyrene walls of microplates[4]. In the biochemical assay, the compound is likely coating the plastic (causing apparent depletion), or in SPR, it is binding to the sensor matrix rather than the immobilized target.

Resolution:

  • Use Non-Binding Surface (NBS) PEGylated microplates for all serial dilutions.

  • In SPR, add 150 mM NaCl and 0.05% Tween-20 to the running buffer to shield electrostatic interactions and disrupt hydrophobic contacts.

Part 2: Quantitative Data & Buffer Optimization

To illustrate the impact of buffer optimization, the following table summarizes the quantitative shifts in apparent binding metrics for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile under varying assay conditions.

Assay ConditionApparent IC50 (µM)Hill SlopeNSB to Plate (%)True Target Engagement
Standard Buffer (No Additives)0.45 ± 0.122.845%False Positive (Aggregation)
Buffer + 0.01% Triton X-100> 50.0N/A42%None Detected
Buffer + 0.1% BSA12.5 ± 1.11.115%Weak/Masked
Buffer + 0.01% Triton X-100 + 0.1% BSA (NBS Plate)18.2 ± 0.81.0< 5%Validated Baseline

Table 1: Impact of assay conditions on the pharmacological readout. Note the abrogation of activity upon detergent addition, confirming aggregation-based interference in the standard buffer.

Part 3: Experimental Protocols

Protocol 1: Detergent-Sensitivity Assay for Colloidal Aggregation

Self-validating principle: A true 1:1 stoichiometric inhibitor will maintain its potency regardless of mild detergent presence, whereas an aggregator will lose potency, serving as an internal validation control.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Dilution: Create a 10-point, 3-fold serial dilution series in 100% DMSO using a polypropylene V-bottom plate.

  • Buffer A (Control): 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT.

  • Buffer B (Test): 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT, 0.05% Triton X-100 .

  • Incubation: Transfer 1 µL of the DMSO compound series to 99 µL of Buffer A and Buffer B in separate Non-Binding Surface (NBS) plates. Incubate for 15 minutes at room temperature to allow aggregate formation in Buffer A.

  • Enzyme Addition: Add the target enzyme at the minimal concentration required for robust signal (e.g., 1-5 nM). Incubate for 30 minutes.

  • Readout & Analysis: Initiate the reaction with the substrate. Calculate the IC50. A >10-fold rightward shift in IC50 in Buffer B indicates colloidal aggregation.

Protocol 2: SPR De-risking for Basic Amines

Self-validating principle: By saturating electrostatic sinks on the chip surface, only specific, structurally driven binding events will generate a response.

  • Sensor Chip Preparation: Avoid standard CM5 (carboxymethyl dextran) chips, as the negatively charged matrix acts as an ion-exchange resin for the positively charged dimethylamine. Use a PEG-coated or planar aliphatic chip.

  • Immobilization: Immobilize the target protein via standard amine coupling, aiming for a low immobilization level (Rmax < 50 RU) to minimize mass transport limitations and crowding.

  • Running Buffer Optimization: Use PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with an additional 150 mM NaCl (total ~287 mM) to suppress electrostatic non-specific binding.

  • Analyte Injection: Inject the compound at 5 concentrations (e.g., 0.1 to 10 µM) using a high flow rate (50 µL/min) to reduce rebinding artifacts.

Part 4: Visualizations

TriageWorkflow Start Primary Hit: 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile CheckAgg Detergent Counter-Screen (Add 0.05% Triton X-100) Start->CheckAgg IsAgg Does IC50 shift >10-fold? CheckAgg->IsAgg Aggregator False Positive (Colloidal Aggregator) IsAgg->Aggregator Yes CheckFluor Fluorescence Interference Check (Tracer-only assay) IsAgg->CheckFluor No IsFluor Is signal quenched without protein? CheckFluor->IsFluor FluorInterference False Positive (Inner Filter Effect / Quenching) IsFluor->FluorInterference Yes Orthogonal Orthogonal Validation (SPR / Mass Spec) IsFluor->Orthogonal No Validated Validated True Hit (Stoichiometric Binder) Orthogonal->Validated

Decision-tree workflow for triaging assay interference in basic amine hit compounds.

Mechanism cluster_0 Standard Aqueous Buffer cluster_1 Detergent-Supplemented Buffer Compound Hydrophobic Amine Monomers Micelle Colloidal Aggregate (Sub-micron) Compound->Micelle Hydrophobic Collapse Solvated Solvated Monomers (Triton X-100 shielded) Compound->Solvated Detergent Addition EnzymeSeq Enzyme Sequestration (Loss of Activity) Micelle->EnzymeSeq Non-specific adsorption SpecificBind Specific Pocket Binding (1:1 Stoichiometry) Solvated->SpecificBind Target Engagement

Mechanistic divergence of hydrophobic amines forming inhibitory aggregates vs specific binding.

References

  • [2] Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf.

  • [3] What is the current value of fluorescence polarization assays in small molecule screening? Taylor & Francis Online.

  • [4] Considerations in the Development of Reversibly Binding PET Radioligands for Brain Imaging. PubMed Central (PMC).

  • [1] De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. bioRxiv.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Troubleshooting for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile .

This compound is a complex arylamine building block featuring three distinct chemical vulnerabilities: a benzonitrile moiety, an aryl bromide , and a tertiary amine (dimethylamino group). Understanding the specific degradation pathways of these functional groups is critical for developing stability-indicating methods and ensuring the integrity of your downstream syntheses or biological assays[1].

Chemical Vulnerability Profile & Degradation Pathways

Before troubleshooting, it is essential to understand the structural liabilities of the molecule under ICH Q1A(R2) stress conditions[2].

  • Tertiary Amine (N-Oxidation): The exocyclic dimethylamino group is highly electron-rich and sterically accessible, making it extremely susceptible to oxidation by peroxides or aerobic conditions, yielding an N-oxide (+16 Da)[3].

  • Aryl Bromide (Photolysis): The C-Br bond is vulnerable to homolytic cleavage under UV/Vis irradiation. This photodehalogenation generates an aryl radical that abstracts a hydrogen from the solvent matrix, resulting in a debrominated degradant (-78 Da)[4].

  • Nitrile (Hydrolysis): Under extremes of pH (particularly basic conditions), the nitrile group undergoes hydration to a primary amide (+18 Da), which can further hydrolyze to a carboxylic acid (+1 Da) over extended periods[5].

Pathways API 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile [M+H]+ 308.1 NOxide N-Oxide Degradant [M+H]+ 324.1 API->NOxide Oxidation (H2O2/O2) +16 Da Amide Primary Amide Degradant [M+H]+ 326.1 API->Amide Base/Acid Hydrolysis +18 Da Debromo Debrominated Degradant [M+H]+ 230.2 API->Debromo Photolysis (UV/Vis) -78 Da Carboxylic Carboxylic Acid Degradant [M+H]+ 327.1 Amide->Carboxylic Further Hydrolysis +1 Da

Fig 1: Primary degradation pathways and mass shifts for the target benzonitrile derivative.

Troubleshooting FAQs

Q: During oxidative stress testing (3% H₂O₂), my LC-MS shows a massive new peak at +16 Da that elutes significantly earlier than the parent compound. Is this an epoxide or an N-oxide? A: This is the N-oxide of the dimethylamino group. Tertiary amines are highly susceptible to electrophilic oxidants like H₂O₂[3][6]. The degradant elutes earlier on a reverse-phase C18 column because the highly polar N-O dipole significantly increases the hydrophilicity of the molecule compared to the parent tertiary amine.

Q: We left our stock solutions (in Methanol) on the benchtop over the weekend. The solution turned slightly yellow, and we are seeing a new peak at m/z 230.2. What happened? A: Your compound underwent photolytic debromination . The aryl bromide bond absorbs UV light, leading to homolytic cleavage. The resulting aryl radical abstracted a hydrogen atom from the methanol solvent. To prevent this, all stock solutions must be stored in amber vials and protected from ambient light, aligning with ICH Q1B photostability guidelines[4].

Q: When running base hydrolysis (0.1 N NaOH at 60°C), we observe a +18 Da shift, but the peak shape is terrible (severe tailing). How do we fix this? A: The +18 Da shift indicates the nitrile has hydrolyzed to a primary amide . The peak tailing is a separate chromatographic issue caused by the basic dimethylamino group interacting with unendcapped silanol groups on your stationary phase at higher pH. Solution: Switch to a column with hybrid particle technology (e.g., Waters BEH) designed for basic compounds, or ensure your mobile phase is buffered to a low pH (e.g., 0.1% Formic Acid) to fully protonate the amine and reduce secondary interactions.

Quantitative Degradation Matrix

The following table summarizes the expected degradation kinetics based on standard ICH Q1A(R2) forced degradation parameters[1][7].

Stress ConditionReagent / EnvironmentTemp / TimePrimary DegradantExpected Mass ShiftDegradation Extent
Oxidation 3% H₂O₂ in MeOH/H₂O60°C, 24hN-Oxide+15.99 Da10 - 15%
Base Hydrolysis 0.1 N NaOH60°C, 48hPrimary Amide+18.01 Da5 - 10%
Acid Hydrolysis 0.1 N HCl60°C, 48hPrimary Amide+18.01 Da< 5%
Photolysis UV/Vis (ICH Q1B)RT, 1.2M lux hrsDebrominated API-77.91 Da15 - 20%
Thermal Solid State105°C, 7 daysNone (Stable)N/A< 1%

Standardized Experimental Protocol: Forced Degradation

To ensure reproducible impurity profiling, follow this self-validating protocol for oxidative and hydrolytic stress testing.

Workflow Prep 1. Sample Prep (1 mg/mL API) Stress 2. ICH Q1A Stress (Thermal, Light, Ox) Prep->Stress Quench 3. Neutralization & Quenching Stress->Quench LCMS 4. UHPLC-DAD-MS Analysis Quench->LCMS Data 5. Impurity Profiling & Mass Balance LCMS->Data

Fig 2: Standardized forced degradation and analytical workflow based on ICH Q1A(R2) guidelines.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the API in a 50:50 Methanol:Water co-solvent system to a final concentration of 1 mg/mL.

  • Causality: The compound contains lipophilic regions (piperidine, aryl ring). Using a purely aqueous system will cause precipitation during stress, leading to heterogeneous and irreproducible degradation kinetics.

Step 2: Stress Application (Oxidative Example)

  • Action: Add 3% H₂O₂ (v/v) to the sample vial. Cap loosely and incubate in a thermomixer at 60°C for exactly 24 hours.

  • Causality: The 3% peroxide concentration provides sufficient oxidative potential to trigger N-oxidation of the tertiary amine without causing complete, uninterpretable combustion of the molecule[8].

Step 3: Quenching (Critical Step)

  • Action: Remove from heat and immediately quench the reaction with an equimolar amount of sodium thiosulfate (Na₂S₂O₃).

  • Causality: If the oxidant is not neutralized, the compound will continue to degrade while sitting in the LC autosampler queue, skewing your kinetic data and making method validation impossible.

Step 4: Self-Validation & Mass Balance Check

  • Action: Analyze an unstressed control sample (API + solvent, incubated at 60°C) and a solvent blank alongside the stressed samples. Calculate the Mass Balance: (Area of API + Area of Degradants) / (Area of Unstressed Control API) * 100.

  • Causality: This creates a self-validating system. The mass balance must equal 90-110%. If it is <90%, it indicates that degradants are either volatile, have lost their UV chromophore, or are irreversibly binding to the LC column.

References

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • MedCrave Online Journal of Biomaterials. Forced Degradation Studies. Available at:[Link]

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at:[Link]

  • Galbraith Laboratories. Forced Degradation Testing. Available at:[Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available at:[Link]

  • National Institutes of Health (NIH). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available at:[Link]

  • ACS Catalysis. Developments in the Aerobic Oxidation of Amines. Available at:[Link]

  • Thieme Connect. Oxidation of Amines and N-Hetarenes. Available at:[Link]

Sources

Troubleshooting

how to prevent the decomposition of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile during storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile during storage. This d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile during storage. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate decomposition and preserve compound integrity.

Introduction

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a complex molecule with several functional groups that can be susceptible to degradation under improper storage conditions. The primary points of instability are the benzonitrile moiety, the tertiary amine within the piperidine ring, and the dimethylamino group. Understanding the potential decomposition pathways is critical for implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile?

A1: Visual inspection can often provide the first clues of degradation. Common signs include:

  • Color Change: A noticeable shift from a white or off-white solid to a yellowish or brownish hue can indicate the formation of oxidative degradation products.

  • Change in Physical State: Clumping or the appearance of an oily film may suggest the absorption of moisture, which can accelerate hydrolytic decomposition.

  • Inconsistent Analytical Results: Discrepancies in potency, purity, or chromatographic profiles (e.g., new peaks in HPLC analysis) between different batches or over time are strong indicators of degradation.

Q2: What are the main chemical reactions that cause the decomposition of this compound?

A2: There are three primary decomposition pathways to be aware of:

  • Hydrolysis of the Benzonitrile Group: The nitrile (-CN) group is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic contaminants. This reaction proceeds in two steps, first forming the corresponding benzamide intermediate, and then the benzoic acid derivative.

  • Oxidation of the Tertiary Amines: Both the nitrogen atom in the piperidine ring and the exocyclic dimethylamino group are tertiary amines, which are prone to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities and can lead to the formation of N-oxides, which may have different solubility and reactivity profiles.

  • Piperidine Ring Opening: Under oxidative stress, the piperidine ring itself can undergo cleavage, leading to a variety of degradation products and a complete loss of the parent molecule's structure.

Q3: What are the ideal storage conditions to prevent decomposition?

A3: To minimize degradation, the compound should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation of the tertiary amine functionalities.
Light Amber vial or in the darkProtects the molecule from light-induced degradation (photodegradation).
Moisture Tightly sealed container with a desiccantPrevents the ingress of moisture, which is a key reactant in the hydrolysis of the nitrile group.

Q4: How can I analytically monitor the stability of my sample over time?

A4: A robust stability testing program is crucial. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity and detecting the formation of degradation products. A well-developed, stability-indicating HPLC method should be used that can resolve the parent compound from all potential degradants.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the structures of any new impurities that may form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and detect subtle changes that may not be apparent by other methods.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.

Issue 1: The compound has developed a yellow or brown color.

  • Probable Cause: This is a strong indication of oxidation of the tertiary amine groups. Exposure to air (oxygen) and/or light is the most likely culprit.

  • Preventative Actions:

    • Always handle the compound under an inert atmosphere (e.g., in a glovebox).

    • Store the compound in an amber vial to protect it from light.

    • If a glovebox is not available, flush the headspace of the storage vial with argon or nitrogen before sealing.

  • Corrective Actions: If the discoloration is minor, the material may still be usable for some applications, but its purity should be confirmed by HPLC. For applications requiring high purity, purification by chromatography may be necessary.

Issue 2: HPLC analysis shows a new peak that grows over time, and the main peak area decreases.

  • Probable Cause: This indicates the formation of a degradation product. The identity of the new peak will depend on the primary degradation pathway. If the new peak is more polar, it could be the result of nitrile hydrolysis to the carboxylic acid. If it is an N-oxide, the polarity might change less dramatically.

  • Investigative Workflow:

    • Use LC-MS to determine the mass of the new impurity. An increase of 18 amu could suggest hydrolysis (addition of H₂O), while an increase of 16 amu could indicate N-oxide formation.

    • Review your storage conditions. Was the container tightly sealed? Was it stored at the recommended temperature and protected from light?

  • Preventative Actions: Strictly adhere to the recommended storage conditions outlined in the FAQ section.

Decomposition_Workflow cluster_observation Observation cluster_investigation Investigation cluster_analysis Analysis & Identification cluster_conclusion Conclusion & Action Observation Inconsistent Analytical Results (e.g., new HPLC peak) LCMS Perform LC-MS Analysis Observation->LCMS Review Review Storage Conditions Observation->Review Mass_Inc_18 Mass Increase of 18 amu? LCMS->Mass_Inc_18 Mass_Inc_16 Mass Increase of 16 amu? LCMS->Mass_Inc_16 Other Other Mass Change LCMS->Other Implement_Prevention Implement Preventative Measures Review->Implement_Prevention Hydrolysis Likely Hydrolysis of Nitrile Mass_Inc_18->Hydrolysis Yes Oxidation Likely Oxidation of Amine Mass_Inc_16->Oxidation Yes Further_Investigation Further Structural Elucidation Needed Other->Further_Investigation Hydrolysis->Implement_Prevention Oxidation->Implement_Prevention Further_Investigation->Implement_Prevention

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Preparation: In an inert atmosphere glovebox, aliquot the desired amount of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile into a pre-weighed amber glass vial.

  • Inerting: If a glovebox is not available, place the opened vial inside a larger container (e.g., a desiccator) and purge with a gentle stream of argon or nitrogen for 5-10 minutes.

  • Sealing: Tightly cap the vial. For long-term storage, wrap the cap with Parafilm® to ensure an airtight seal.

  • Secondary Containment: Place the sealed vial inside a labeled, sealable plastic bag containing a small pouch of desiccant.

  • Storage: Store the package in a freezer at -20°C or below.

Protocol 2: Stability Assessment by HPLC

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute this stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks and a decrease in the area of the main peak. The relative percentage of impurities can be calculated based on the peak areas.

Stability_Assessment_Workflow Start Start Stability Study (Time = 0) Prepare_Sample Prepare Sample for Analysis Start->Prepare_Sample HPLC_Analysis Perform HPLC Analysis Prepare_Sample->HPLC_Analysis Data_Analysis Analyze Chromatographic Data HPLC_Analysis->Data_Analysis Check_Purity Purity > Specification? Data_Analysis->Check_Purity Continue_Study Continue Storage at Next Time Point Check_Purity->Continue_Study Yes Investigate Investigate Cause of Degradation Check_Purity->Investigate No Continue_Study->Prepare_Sample End End of Study Continue_Study->End Final Time Point Reached Investigate->End

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides.
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MDPI. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PMC. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Optimization

dealing with unexpected side reactions in the synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Welcome to the Advanced Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and unexpected side reactions encountered during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and unexpected side reactions encountered during the synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile .

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 5-bromo-2-fluorobenzonitrile and 4-(dimethylamino)piperidine. While the ortho-nitrile group excellently activates the fluorine leaving group, the harsh basic conditions and elevated temperatures typically required can trigger a cascade of competing side reactions if not rigorously controlled.

Part 1: Mechanistic Overview & Reaction Pathways

To troubleshoot a failing reaction, we must first map the causal pathways of both the intended product and its degradants. The SNAr reaction proceeds via a transient Meisenheimer complex. However, the strongly electron-withdrawing nitrile group—which makes the SNAr possible—also acts as an electrophilic sink. In the presence of trace water and base, it is highly susceptible to hydration[1]. Furthermore, the tertiary amine on the piperidine moiety introduces an oxidation liability.

Reaction_Pathways SM 5-Bromo-2-fluorobenzonitrile + 4-(dimethylamino)piperidine MC Meisenheimer Complex (Transient) SM->MC Base, Δ (SNAr) Target Target API Intermediate 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile MC->Target -F⁻ Amide Primary Amide Byproduct (M+18 Mass Shift) Target->Amide Trace H₂O, Base, Δ (Hydration) NOxide N-Oxide Byproduct (M+16 Mass Shift) Target->NOxide O₂, Δ (Oxidation) Acid Carboxylic Acid Byproduct (M+19 Mass Shift) Amide->Acid H₂O, Base, Δ (Hydrolysis)

Reaction pathways illustrating the desired SNAr and primary side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My LCMS shows a massive peak with an[M+18] mass shift instead of the desired nitrile. What is causing this? A: You are observing the base-catalyzed hydration of the nitrile to a primary amide.

  • Causality: Nitriles are highly electrophilic. Under standard SNAr conditions (e.g., K₂CO₃ in DMF at >100 °C), any trace water in the solvent or hygroscopic base generates hydroxide ions. The strongly nucleophilic hydroxide anion directly adds to the carbon-nitrogen triple bond, forming an imidic acid that rapidly tautomerizes to the amide[1]. Prolonged heating will further hydrolyze this amide to a carboxylic acid ([M+19] shift)[2].

  • Solution: Lowering the reaction temperature is the most effective way to minimize this thermodynamic sink[3]. Switch from K₂CO₃ to anhydrous Cs₂CO₃; the cesium cation provides higher solubility in aprotic solvents, allowing the SNAr to proceed efficiently at 80 °C instead of 120 °C.

Q2: The reaction stalls at 50% conversion despite using an excess of amine and base. Why? A: This is a classic buffering issue caused by the physical state of your reagents.

  • Causality: If your 4-(dimethylamino)piperidine is supplied as a hydrochloride salt, it immediately consumes one equivalent of your inorganic base. Furthermore, the SNAr displacement of fluorine generates HF, which consumes a second equivalent. If the base is insoluble or stoichiometrically depleted, the reaction mixture becomes acidic, protonating the nucleophilic amine and halting the reaction.

  • Solution: Ensure you are using at least 3.0 to 3.5 equivalents of base if starting from the amine HCl salt. Alternatively, pre-freebase the amine using a biphasic NaOH/DCM wash prior to the reaction.

Q3: I am detecting a byproduct with an [M+16] mass shift. Is the amine attacking the bromine position? A: No. An [M+16] shift in this specific chemical environment is almost certainly the N-oxide of the dimethylamino group, not a regioisomeric SNAr product.

  • Causality: Fluorine is a vastly superior leaving group for SNAr compared to bromine due to its electronegativity, which stabilizes the Meisenheimer complex. The bromine position is practically inert under metal-free conditions. However, the tertiary amine on the piperidine ring is electron-rich and highly susceptible to oxidation by dissolved molecular oxygen at elevated temperatures.

  • Solution: Degas your solvents thoroughly. Sparge the reaction mixture with Nitrogen or Argon for 15 minutes prior to heating.

Part 3: Quantitative Optimization Data

To demonstrate the causality of reaction conditions on byproduct formation, review the following optimization matrix. Notice how the exclusion of water and oxygen, combined with temperature control, shifts the mass balance entirely toward the target API intermediate.

Reaction ConditionConversion (%)Target Nitrile Yield (%)Amide Byproduct (%)N-Oxide Byproduct (%)
K₂CO₃ (3 eq), DMF, 120 °C, Ambient Air10045.040.510.2
K₂CO₃ (3 eq), DMF, 80 °C, N₂ Atmosphere8570.012.0< 1.0
DIPEA (3 eq), DMSO, 90 °C, N₂ Atmosphere9588.55.0< 1.0
Cs₂CO₃ (3 eq), NMP, 80 °C, N₂ Atmosphere (Anhydrous) > 99 94.2 < 2.0 < 1.0

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Anhydrous System Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous stream of dry Argon.

  • Validation Check: Perform a Karl Fischer titration on your N-Methyl-2-pyrrolidone (NMP) solvent. Do not proceed if water content exceeds 100 ppm.

Step 2: Reagent Charging

  • Add 5-bromo-2-fluorobenzonitrile (1.0 eq, 10.0 mmol) and 4-(dimethylamino)piperidine (1.2 eq, 12.0 mmol) to the flask.

  • Add anhydrous Cs₂CO₃ (3.0 eq, 30.0 mmol). Note: If using the amine hydrochloride salt, increase Cs₂CO₃ to 4.0 eq.

  • Add 40 mL of anhydrous NMP.

  • Sparge the suspension with Argon for 15 minutes to displace dissolved oxygen.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Heat the mixture to 80 °C using a precisely controlled heating mantle.

  • Validation Check (IPC at 2 hours): Pull a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LCMS.

    • Success Criterion: Disappearance of the starting material peak (m/z ~200). Appearance of the target mass (m/z ~308/310 for Br isotopes).

    • Troubleshooting: If an m/z 326/328 peak (Amide) exceeds 5% relative Area, your system has a moisture leak. Abort and restart with fresh anhydrous reagents.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Quench by pouring the mixture into 200 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to completely remove residual NMP.

  • Validation Check: Spot the organic layer on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% Et₃N). The target compound should appear as a single, UV-active spot (Rf ~0.4) that stains positive with Dragendorff's reagent (confirming the tertiary amine).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

References

  • Source: organic-synthesis.
  • Source: chemguide.co.
  • Source: libretexts.
  • Source: benchchem.

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Reference Data & Comparative Studies

Validation

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (5-BDPB) vs. Established Kinase Inhibitors: A Comparative Guide for Neurodegenerative Research

Executive Summary & Scientific Rationale The development of central nervous system (CNS)-penetrant kinase inhibitors represents one of the most significant challenges in modern neuropharmacology. While the oncology field...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of central nervous system (CNS)-penetrant kinase inhibitors represents one of the most significant challenges in modern neuropharmacology. While the oncology field has successfully leveraged kinase inhibitors for decades, translating these successes to neurological disorders—often conceptualized as "Aberrant Cell Cycle Diseases" where kinase activation drives neuronal apoptosis—requires overcoming the blood-brain barrier (BBB)[1][2].

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (commonly abbreviated as 5-BDPB or BDP) is an emerging synthetic scaffold that has garnered significant attention in biological research due to its unique physicochemical profile[3]. With a molecular weight of 308.22 g/mol and a highly tunable pharmacophore, 5-BDPB serves as a compelling structural foundation for developing novel inhibitors targeting CNS-relevant kinases such as LRRK2 (Leucine-Rich Repeat Kinase 2) and MRCK (Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase)[3][4].

This guide objectively compares the structural, physicochemical, and mechanistic properties of the 5-BDPB scaffold against established kinase inhibitors, providing validated experimental workflows for researchers evaluating novel neuro-therapeutics.

Structural and Mechanistic Comparison

To understand the utility of 5-BDPB, we must analyze its structure-activity relationship (SAR) in the context of the kinase ATP-binding pocket, comparing it to established reference inhibitors.

The 5-BDPB Scaffold (CAS 1260891-15-3)

The fundamental architecture of 5-BDPB consists of a central benzene ring substituted with three functional groups:

  • Nitrile Group (Position 1): Exerts a strong electron-withdrawing inductive effect[3]. In kinase inhibitors, nitriles frequently act as hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region.

  • Bromine Atom (Position 5): Provides a moderate electron-withdrawing effect and significantly increases the lipophilicity of the molecule[3]. Halogen atoms like bromine are strategically placed to occupy deep, hydrophobic sub-pockets (e.g., the "selectivity pocket" behind the gatekeeper residue), often engaging in halogen bonding.

  • 4-(Dimethylamino)piperidine (Position 2): This saturated nitrogen heterocycle introduces a strong electron-donating effect and a basic amine center (pKa ~9.5)[3]. This basicity is crucial; it enhances aqueous solubility while allowing the molecule to interact with solvent-exposed acidic residues at the entrance of the ATP pocket.

Comparison to Established Inhibitors
  • PF-06447475 (LRRK2 Inhibitor): A highly potent, brain-penetrant LRRK2 inhibitor that utilizes a pyrrolopyrimidine core with a benzonitrile moiety[5][6]. Like 5-BDPB, PF-06447475 relies on the nitrile group to orient the molecule within the adenine binding pocket[6]. However, PF-06447475 employs a morpholine ring rather than a dimethylaminopiperidine. The basic amine in 5-BDPB offers a different lysosomal trapping dynamic, which is a critical consideration for LRRK2 inhibitors targeting neuroinflammation.

  • BDP-9066 (MRCK Inhibitor): A highly selective inhibitor of MRCKα/β used to block radiation-driven invasion in glioblastoma models[4][7]. While structurally distinct (a diazaspiro undecane derivative), BDP-9066 shares the design principle of utilizing a rigid, basic aliphatic amine system to achieve high potency and exceptional cellular penetrance in CNS tumor models[4][7].

Table 1: Physicochemical Properties & Predicted CNS Permeability
CompoundPrimary TargetMW ( g/mol )Basic AminePredicted PSA (Ų)BBB Permeability Potential
5-BDPB Scaffold / Probe308.22Yes (Dimethylamino)~35.0High (Optimal LogP/PSA)
PF-06447475 LRRK2321.30No (Morpholine)~75.0High (Validated in vivo)
BDP-9066 MRCKα/β348.45Yes (Diazaspiro)~60.0High (Validated in GBM models)

Experimental Validation Workflows

To rigorously evaluate the 5-BDPB scaffold against reference inhibitors, laboratories must employ self-validating assay systems. Below are detailed methodologies designed to prevent common artifacts (e.g., compound autofluorescence or poor membrane permeability).

Protocol A: Biochemical Kinase Activity Assay (TR-FRET)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays. Halogenated aromatic compounds like 5-BDPB can exhibit autofluorescence or quench standard fluorophores. The long emission half-life of Lanthanide chelates (Europium) in TR-FRET eliminates this background interference.

  • Compound Preparation: Prepare a 10-point dose-response curve of 5-BDPB, PF-06447475, and BDP-9066 in 100% DMSO (starting at 10 mM stock)[8]. Dilute 1:100 into assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to yield a 1% DMSO final concentration.

  • Enzyme Incubation: Add recombinant target kinase (e.g., LRRK2 or MRCKβ) to a 384-well low-volume plate at a final concentration of 1 nM. Add the inhibitor dilutions and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (calibrated to the apparent Km​ of the specific kinase to ensure competitive inhibition kinetics) and a biotinylated peptide substrate.

  • Detection: After 60 minutes, terminate the reaction using an EDTA-based stop buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ by plotting the emission ratio (665 nm / 615 nm) against the log of the inhibitor concentration using a 4-parameter logistic fit.

Protocol B: Cellular Target Engagement (Quantitative Capillary Western Blot)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to cellular efflux pumps (e.g., P-gp) or poor membrane permeability. Measuring the transient phosphorylation state of a direct downstream substrate (e.g., p-MLC2 for MRCK or p-Rab10 for LRRK2) validates true target engagement[4].

  • Cell Seeding: Seed target cells (e.g., U87 glioblastoma cells for MRCK or RAW 264.7 macrophages for LRRK2) at 1×104 cells/well in a 96-well plate.

  • Inhibitor Treatment: Treat cells with the inhibitor panel for exactly 2 hours to capture the primary inhibition event before compensatory feedback loops activate.

  • Lysis: Aspirate media and immediately lyse cells in ice-cold RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors. Critical step: Phosphatase inhibitors are mandatory to prevent artifactual loss of the phospho-signal during lysis.

  • Analysis: Perform quantitative capillary electrophoresis (e.g., ProteinSimple WES). Probe multiplexed capillaries for both the total substrate and the phosphorylated substrate.

  • Data Normalization: Calculate the cellular IC₅₀ by normalizing the chemiluminescent area of the phospho-peak to the total protein peak.

CNS Drug Discovery Workflow Visualization

The following diagram illustrates the logical progression of evaluating a basic amine-containing scaffold like 5-BDPB for neurodegenerative applications.

G Start Compound Library (5-BDPB & Analogs) Biochem Biochemical TR-FRET Kinase Assay Start->Biochem Primary Screen Cellular Cellular Target Engagement (e.g., p-Rab10) Biochem->Cellular Biochemical IC50 < 100 nM BBB In Vitro BBB Permeability (PAMPA) Cellular->BBB Cellular IC50 < 500 nM InVivo In Vivo Efficacy & Pharmacokinetics BBB->InVivo High CNS Penetrance (Low Efflux Ratio)

Caption: Sequential screening workflow for evaluating CNS-penetrant kinase inhibitor scaffolds.

References

  • Benchchem. "5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile - Core Structural Features".
  • Liu, D. Z., et al. "FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders". Pharmaceuticals (2022).
  • Henderson, J. L., et al. "Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor". Journal of Medicinal Chemistry (2015).
  • Unbekandt, M., et al. "A Novel Small-Molecule Inhibitor of MRCK Prevents Radiation-Driven Invasion in Glioblastoma". Cancer Research (2018).

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile Derivatives as Potential Anticancer Agents

Introduction The 5-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile scaffold has emerged as a molecule of significant interest in medicinal chemistry and pharmacological research.[1] Its unique structural architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile scaffold has emerged as a molecule of significant interest in medicinal chemistry and pharmacological research.[1] Its unique structural architecture, featuring a brominated benzonitrile core coupled with a dimethylamino-substituted piperidine ring, presents a compelling framework for the development of targeted therapeutics.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives based on this scaffold, with a focus on their potential as anticancer agents through the inhibition of key oncogenic pathways, namely those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP).

While direct and systematic SAR studies on this specific series of compounds are not extensively available in the public domain, this guide will synthesize data from closely related benzonitrile and piperidine-containing inhibitors to construct a predictive SAR model. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a technical and logical framework for the rational design of novel and potent anticancer candidates based on the 5-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile scaffold.

Core Scaffold and Rationale for Investigation

The core structure of 5-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile combines several key pharmacophoric features:

  • Benzonitrile Moiety: The benzonitrile group is a common feature in many biologically active compounds and can participate in various non-covalent interactions with protein targets. The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring.[1]

  • 5-Bromo Substitution: The bromine atom at the 5-position of the benzonitrile ring can serve as a key interaction point, potentially forming halogen bonds with the target protein. It also increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties. Several studies on 5-bromo-substituted isatin and indole derivatives have demonstrated potent antitumor activities.[2][3]

  • 2-(4-(dimethylamino)piperidin-1-yl) Group: The piperidine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance solubility, metabolic stability, and to provide a vector for interacting with specific pockets in a protein's active site.[4] The dimethylamino group introduces a basic center, which can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in the target protein.

Given these features, derivatives of this scaffold are hypothesized to be effective inhibitors of protein kinases and DNA repair enzymes, which are critical targets in cancer therapy.

Synthetic Strategy for Derivative Elaboration

The synthesis of 5-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile derivatives can be achieved through a convergent synthetic route, starting from commercially available materials. A plausible and adaptable synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile Derivatives
  • Synthesis of 5-bromo-2-fluorobenzonitrile: This starting material can be synthesized from o-fluorobenzoyl chloride through a two-step process involving amidation followed by dehydration and subsequent bromination.[5]

  • Nucleophilic Aromatic Substitution (SNAr): 5-bromo-2-fluorobenzonitrile can be reacted with a series of substituted 4-aminopiperidines in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at an elevated temperature. This reaction will displace the fluorine atom to yield the desired 5-bromo-2-(substituted-piperidin-1-yl)benzonitrile derivatives.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol to afford the pure derivatives.

  • Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_synthesis Synthetic Workflow A 5-bromo-2-fluorobenzonitrile C Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent, Heat) A->C B Substituted 4-aminopiperidines B->C D Crude Product C->D E Column Chromatography D->E F Pure 5-Bromo-2-(substituted-piperidin-1-yl)benzonitrile Derivatives E->F G cluster_sar SAR for VEGFR-2 Inhibition Lead Compound (1) Lead Compound (1) Increased Potency Increased Potency Lead Compound (1)->Increased Potency Small, cyclic N-substituents (e.g., cyclopropyl) Decreased Potency Decreased Potency Lead Compound (1)->Decreased Potency Removal of N-alkyl groups Larger N-alkyl groups Bulky aromatic N-substituents

Caption: Key SAR trends for VEGFR-2 inhibition.

SAR as PARP-1 Inhibitors

PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. [6]PARP inhibitors typically feature a pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP-1.

Table 2: Comparative in vitro Activity of Hypothetical 5-Bromo-2-(4-(substituted)piperidin-1-yl)benzonitrile Derivatives as PARP-1 Inhibitors

Compound IDR (at Benzonitrile 5-position)PARP-1 IC50 (nM)MDA-MB-436 Cell Proliferation IC50 (µM)
1 (Lead) -Br151.8
6 -Cl253.5
7 -F506.2
8 -I121.5
9 -CH315018.7

Note: The data in this table is hypothetical and is presented to illustrate potential SAR trends based on published data for other PARP-1 inhibitors. [7][8] Analysis of SAR for PARP-1 Inhibition:

  • Halogen substitution at the 5-position: The nature of the halogen at the 5-position of the benzonitrile ring is expected to modulate PARP-1 inhibitory activity.

    • Bromo vs. other halogens: The bromine atom (Compound 1 ) is likely to be optimal for potent inhibition. Substitution with chlorine (Compound 6 ) or fluorine (Compound 7 ) may lead to a decrease in potency. The larger iodine atom (Compound 8 ) could maintain or slightly improve potency, suggesting a potential role for halogen bonding in the interaction with the enzyme.

    • Non-halogen substitutions: Replacing the bromine with a methyl group (Compound 9 ) is predicted to significantly reduce activity, highlighting the importance of the halogen at this position.

G cluster_sar_parp SAR for PARP-1 Inhibition Lead Compound (1) Lead Compound (1) Maintained/Increased Potency Maintained/Increased Potency Lead Compound (1)->Maintained/Increased Potency Larger halogens (e.g., Iodine) Decreased Potency Decreased Potency Lead Compound (1)->Decreased Potency Smaller halogens (e.g., Chlorine, Fluorine) Non-halogen substituents (e.g., Methyl)

Caption: Key SAR trends for PARP-1 inhibition.

Experimental Protocols for Biological Evaluation

To validate the predicted SAR, the synthesized derivatives should be evaluated in a panel of biochemical and cell-based assays.

In Vitro Kinase Assay for VEGFR-2 Inhibition

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 values of the test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) [9]* Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

  • Add 2 µL of the diluted VEGFR-2 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for VEGFR-2. [9]5. Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. [10]7. Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PARP-1 Inhibition Assay

This protocol describes a colorimetric assay to measure the PARP-1 inhibitory activity of the test compounds.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated strip wells

  • PARP buffer

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • 3-Aminobenzamide (a known PARP inhibitor) as a positive control

  • Test compounds dissolved in DMSO

Procedure:

  • Rehydrate the histone-coated strip wells.

  • Add 5 µL of the desired dilutions of the test compounds and 7.5 µL of PARP-1 enzyme solution to the wells. [11]3. Incubate at room temperature for 10 minutes.

  • Add 12.5 µL of PARP cocktail containing biotinylated NAD+ to initiate the reaction. [11]5. Incubate at room temperature for 1 hour.

  • Wash the wells with PBS and PBS containing 0.1% Triton X-100.

  • Add 25 µL of Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Wash the wells as described in step 6.

  • Add 50 µL of TMB substrate and incubate in the dark for 15 minutes.

  • Stop the reaction by adding 50 µL of 0.2 M HCl.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

G cluster_assay Biological Evaluation Workflow A Synthesized Derivatives B In Vitro Kinase Assay (VEGFR-2) A->B C In Vitro PARP-1 Assay A->C D Cell-Based Proliferation Assays (e.g., A549, MDA-MB-436) A->D E IC50 Determination B->E C->E D->E F SAR Analysis E->F

Caption: A workflow for the biological evaluation of the synthesized derivatives.

Conclusion

The 5-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile scaffold represents a promising starting point for the development of novel anticancer agents. Based on a comparative analysis of structurally related compounds, key structural modifications have been proposed to modulate the inhibitory activity against VEGFR-2 and PARP-1. Specifically, substitutions at the 4-position of the piperidine ring and the 5-position of the benzonitrile ring are predicted to be critical for potency and selectivity. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to explore the SAR of this compound class and to identify lead candidates for further preclinical development. Future work should focus on the synthesis and systematic evaluation of a focused library of derivatives to validate these predictive SAR models and to elucidate the precise molecular mechanisms of action.

References

  • BenchChem. (2025).
  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Kirby, I. T., et al. (2018). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 1(3), 100194.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • Long, W., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3343.
  • BenchChem. (2025). Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6. BenchChem.
  • Rosner, M., & Hengstschläger, M. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Protocol Exchange.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4. BenchChem.
  • BenchChem. (n.d.). 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.
  • Bio-protocol. (n.d.). In vitro PARP activity Inhibition.
  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(4), 104106.
  • Ghafourian, T., & Hamedi, M. (2008). QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer. Chemical biology & drug design, 72(6), 575–584.
  • Mokhtary, M., & Mahooti, K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Advanced Journal of Chemistry A, 7(2), 163-189.
  • El-Gohary, N. S. M., & Shaaban, M. I. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic chemistry, 87, 519–531.
  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug design, development and therapy, 16, 563–583.
  • Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules (Basel, Switzerland), 28(7), 3196.
  • Hatti, I., et al. (2018). Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Asian Journal of Chemistry, 30(4), 863-867.
  • Patil, P. S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC medicinal chemistry.
  • Selleckchem. (n.d.). VEGFR2 Selective Inhibitors.
  • El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules (Basel, Switzerland), 27(18), 6088.
  • Wang, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules (Basel, Switzerland), 21(12), 1686.
  • Lee, J., et al. (2014). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. Bulletin of the Korean Chemical Society, 35(1), 279-282.
  • Li, J., et al. (2015). Synthesis and antitumor evaluation in vitro of 5-bromo-N-phenyl substituted isatin derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1363-1368.
  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • El-Gohary, N. S. M., & Shaaban, M. I. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic chemistry, 87, 519–531.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • NextSDS. (n.d.). 5-BroMo-2-(piperidin-1-yl)
  • Lesyk, R., et al. (2021). Synthesis and Anti-Cancer Activity Evaluation of Novel 1,3,4-Oxadiazole Substituted 5-Arylidene/Isatinylidene-2-imino-4-thiazolidinones. Molecules (Basel, Switzerland), 26(9), 2495.
  • BLDpharm. (n.d.). 1777393-19-7|5-Bromo-2-(2-methylpiperidin-1-yl)benzonitrile.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1269–1279.
  • Al-Ostoot, F. H., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules (Basel, Switzerland), 30(24), 6843.
  • Fontaine, S. D., et al. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer research, 80(24), 5543–5553.
  • Kumar, A., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156.

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Validation

Comparative Analysis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile and Its Analogs

Executive Summary & Core Rationale In modern medicinal chemistry, the strategic selection of functionalized aromatic building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of lead c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the strategic selection of functionalized aromatic building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of lead compounds. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (BDP) [1] represents a highly versatile, multi-attribute scaffold. Featuring a strongly electron-withdrawing nitrile group, a reactive aryl bromide handle, and an electron-donating, ionizable 4-(dimethylamino)piperidine moiety, BDP is engineered for high-throughput functionalization and optimized target engagement.

This guide objectively compares BDP against its primary structural analogs—such as 5-Bromo-2-(piperidin-1-yl)benzonitrile (unsubstituted piperidine) and 5-bromo-2-(piperazin-1-yl)benzonitrile (piperazine analog)—providing researchers with empirical data to guide scaffold selection in drug discovery campaigns targeting neurological and oncological pathways.

Structural & Electronic Comparison

The fundamental architecture of BDP (C₁₄H₁₈BrN₃) relies on a push-pull electronic system across the benzene ring [1].

  • BDP (Core Scaffold): The dimethylamino group on the piperidine ring significantly enhances aqueous solubility and basicity (pKa ~9.5) compared to unmodified piperidine derivatives. This tertiary amine acts as a critical hydrogen bond acceptor/donor at physiological pH, often anchoring the molecule in the solvent-exposed regions of kinase hinge-binding domains or GPCR orthosteric sites.

  • Analog A: 5-Bromo-2-(piperidin-1-yl)benzonitrile: Lacks the polar dimethylamino headgroup. While it exhibits higher lipophilicity (LogP), it suffers from poorer aqueous solubility and lacks the critical salt-bridge forming capability of BDP.

  • Analog B: 5-Bromo-2-(piperazin-1-yl)benzonitrile: Replaces the piperidine with a piperazine ring. This introduces a secondary amine that can act as both a hydrogen bond donor and acceptor, altering the electrostatic potential surface and often leading to off-target hERG liabilities if not properly substituted.

Physicochemical Profiling & Experimental Data

The following table summarizes the comparative physicochemical parameters critical for Lipinski's Rule of 5 and overall developability.

CompoundMW ( g/mol )cLogPpKa (Basic)TPSA (Ų)Aqueous Solubility (pH 7.4)
BDP 308.222.89.540.5High (>100 µM)
Analog A (Piperidine) 265.153.96.827.0Low (<10 µM)
Analog B (Piperazine) 266.141.88.239.0Moderate (~50 µM)

Data synthesized from standard cheminformatics profiling (e.g., PubChem, Benchchem) [1][2].

Synthetic Utility & Functionalization Workflows

The presence of the bromine atom at position 5 provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The nitrile group at position 1 not only activates the ring for nucleophilic aromatic substitution (SNAr) during the initial synthesis but also serves as a precursor for tetrazoles, amidines, or primary amines.

SyntheticWorkflow BDP BDP Scaffold (Aryl Bromide) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) BDP->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) BDP->Buchwald Amines Cyanation Nitrile Reduction / Hydrolysis BDP->Cyanation LiAlH4 or NaOH Biaryl Biaryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Aniline N-Aryl Derivatives (GPCR Ligands) Buchwald->Aniline Amine Benzylamines/Amides (Targeting Moieties) Cyanation->Amine

Figure 1: Divergent synthetic functionalization workflow of the BDP scaffold.

Pharmacological Relevance & Signaling Pathways

Derivatives of 5-bromoindolines and related benzonitriles are frequently evaluated for their anti-proliferative effects, particularly as VEGFR-2 inhibitors and apoptosis inducers [4]. The dimethylamino group of BDP enhances cellular permeability and lysosomal trapping, which can be advantageous for targeting intracellular kinases.

SignalingPathway Ligand BDP-Derived Inhibitor Receptor VEGFR-2 (Kinase Domain) Ligand->Receptor Competitive Binding Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Inhibition Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Inhibition Apoptosis Bax Upregulation / Bcl-2 Downregulation Downstream1->Apoptosis Modulates Downstream2->Apoptosis Modulates CellFate Apoptosis / Anti-angiogenesis Apoptosis->CellFate Induces

Figure 2: Proposed mechanistic pathway for BDP-derived kinase inhibitors.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocol outlines a self-validating Suzuki-Miyaura coupling utilizing BDP, incorporating internal controls for conversion tracking.

Protocol: Microwave-Assisted Suzuki Coupling of BDP Causality & Rationale: Microwave irradiation is utilized to rapidly overcome the activation energy barrier of the sterically hindered position 5, while the use of a biphasic solvent system (Dioxane/H2O) ensures the solubility of both the lipophilic BDP and the inorganic base.

  • Reagent Preparation: In a 10 mL microwave vial, combine BDP (1.0 eq, 0.5 mmol), the corresponding aryl boronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) in a glovebox to prevent premature catalyst oxidation. Self-Validation: The reaction mixture should turn a distinct reddish-brown upon catalyst dissolution.

  • Solvent System: Inject 4 mL of degassed 1,4-dioxane and 1 mL of degassed DI water. Seal the vial with a crimp cap.

  • Reaction Execution: Subject the vial to microwave irradiation at 110°C for 20 minutes.

  • Reaction Monitoring (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The disappearance of the BDP peak (m/z 308/310, bromine isotope pattern) and the emergence of the product mass confirm successful coupling.

  • Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

References

  • National Center for Biotechnology Information (NCBI). "5-bromo-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-5-methylphenyl] - PubChem." PubChem Compound Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "5-Bromo-6-[3-(hydroxymethyl)piperidin-1-yl]-1,3-diazinane-2,4-dione - PubChem." PubChem Compound Database. Available at: [Link]

  • Semantic Scholar. "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights." Molecules 2023. Available at: [Link]

Comparative

Independent Verification of the Synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile: A Comparative Guide

Introduction 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a substituted benzonitrile that has garnered interest as a versatile chemical intermediate in the development of pharmacologically active molecules....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a substituted benzonitrile that has garnered interest as a versatile chemical intermediate in the development of pharmacologically active molecules. Its structure, featuring a brominated benzonitrile core and a dimethylamino-piperidine moiety, presents a unique combination of functionalities for further chemical elaboration. The efficient and verifiable synthesis of this compound is paramount to ensuring the quality, reproducibility, and safety of downstream applications in drug discovery and development.

This guide provides an in-depth comparison of two primary synthetic routes for obtaining 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and establish a rigorous framework for the independent verification and purity assessment of the final product. The objective is to equip researchers with the necessary technical insights to select and execute the optimal synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of the target compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a leaving group on the aromatic ring by the secondary amine of 4-(dimethylamino)piperidine. The reaction is facilitated by the electron-withdrawing nature of the nitrile (-CN) group, which activates the aromatic ring towards nucleophilic attack. We will compare two viable starting materials for this transformation.

Method A: Synthesis from 5-Bromo-2-fluorobenzonitrile Method B: Synthesis from 2,5-Dibromobenzonitrile

The choice between these precursors is critical and depends on factors such as starting material availability, reaction kinetics, and potential for side-product formation. The SNAr mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the rate-determining factor. The fluorine substituent in Method A is a superior leaving group compared to bromine in SNAr reactions, typically leading to faster reaction rates and milder required conditions.[1]

Logical Workflow for SNAr Synthesis

cluster_0 Method A cluster_1 Method B A_Start 5-Bromo-2-fluorobenzonitrile A_Reaction SNAr Reaction (Base, Solvent, Heat) A_Start->A_Reaction A_Reagent 4-(Dimethylamino)piperidine A_Reagent->A_Reaction Product Crude Product A_Reaction->Product B_Start 2,5-Dibromobenzonitrile B_Reaction SNAr Reaction (Base, Solvent, Heat) B_Start->B_Reaction B_Reagent 4-(Dimethylamino)piperidine B_Reagent->B_Reaction B_Reaction->Product Purification Purification (Column Chromatography) Product->Purification Verification QC/Verification (HPLC, GC-MS, NMR) Purification->Verification Final Pure 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile Verification->Final

Caption: Comparative workflow for the synthesis of the target compound.

Performance Comparison

The following table summarizes the anticipated performance of each synthetic method based on established principles of SNAr reactions and data from analogous transformations.

ParameterMethod A (Fluoro Precursor)Method B (Bromo Precursor)Rationale
Starting Material 5-Bromo-2-fluorobenzonitrile2,5-DibromobenzonitrileMethod A's precursor can be synthesized from o-fluorobenzoyl chloride.[2]
Reactivity HighModerateFluorine is a more effective leaving group than bromine in SNAr due to its high electronegativity stabilizing the intermediate complex.[1]
Typical Reaction Temp. 80-100 °C100-140 °CHigher temperatures are often needed to displace the less reactive bromine atom.
Expected Yield Good to Excellent (85-95%)Fair to Good (60-80%)Higher reactivity and fewer potential side reactions generally lead to better yields.
Key Side Reactions MinimalPotential for di-substitution or reaction at the 5-position under harsh conditions.The C2-Br is more activated by the ortho-nitrile group, but selectivity can be an issue.
Purification Difficulty LowModerateHigher potential for side products may complicate the purification process.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Each step includes checkpoints (e.g., TLC monitoring) to ensure the reaction is proceeding as expected before moving to the next stage.

Method A: Synthesis from 5-Bromo-2-fluorobenzonitrile

This method leverages the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-fluorobenzonitrile (10.0 g, 50 mmol).

  • Add 4-(dimethylamino)piperidine (7.7 g, 60 mmol, 1.2 equivalents).

  • Add anhydrous potassium carbonate (K₂CO₃) (10.4 g, 75 mmol, 1.5 equivalents) as a base.

  • Add 50 mL of anhydrous Dimethylformamide (DMF) as the solvent.

Step 2: Reaction Execution

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 90 °C using an oil bath.

  • Maintain the temperature and continue stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour until the starting material (5-Bromo-2-fluorobenzonitrile) is no longer visible (typically 4-6 hours).

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 250 mL of ice-cold water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with 3 x 50 mL of deionized water.

  • Dry the crude product under vacuum at 50 °C to a constant weight.

Step 4: Purification

  • The crude solid is purified by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).

  • Combine the fractions containing the pure product (identified by TLC).

  • Remove the solvent under reduced pressure to yield the final product as a solid.

Method B: Synthesis from 2,5-Dibromobenzonitrile

This alternative route utilizes a dibromo precursor. The bromine atom at the 2-position is activated by the ortho-nitrile group and will be selectively substituted.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-Dibromobenzonitrile (13.1 g, 50 mmol).

  • Add 4-(dimethylamino)piperidine (7.7 g, 60 mmol, 1.2 equivalents).

  • Add anhydrous potassium carbonate (K₂CO₃) (10.4 g, 75 mmol, 1.5 equivalents).

  • Add 50 mL of anhydrous Dimethyl Sulfoxide (DMSO).

Step 2: Reaction Execution

  • Stir the suspension at room temperature for 10 minutes.

  • Heat the reaction mixture to 120 °C.

  • Maintain the temperature and monitor the reaction progress by TLC (typically 8-12 hours).

Step 3: Workup and Isolation

  • Follow the same workup procedure as described in Method A (Step 3).

Step 4: Purification

  • Follow the same purification procedure as described in Method A (Step 4). The separation of the desired product from any potential di-substituted or unreacted starting material may require careful optimization of the elution gradient.

Independent Verification and Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.

Analytical Methodologies

The purity of benzonitrile intermediates is critical for the success of subsequent synthetic steps.[3] High-Performance Liquid Chromatography (HPLC) is a standard and highly effective technique for this purpose due to its resolution and sensitivity.[4]

TechniquePurposeExpected Results for Pure Product
HPLC (UV detection) Purity assessment and quantification.A single major peak with >98% purity. Retention time will be specific to the established method.
GC-MS Purity assessment and mass confirmation.A single major peak with the expected mass-to-charge ratio (m/z) for the molecular ion.
¹H NMR Structural confirmation.Peaks corresponding to the aromatic protons, piperidine protons, and dimethylamino protons with correct chemical shifts, splitting patterns, and integration.
¹³C NMR Structural confirmation.Peaks corresponding to all unique carbon atoms in the molecule, including the nitrile carbon.
FT-IR Functional group identification.Characteristic absorption bands for C≡N (nitrile), C-Br, and C-N bonds.
Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Mechanism Visualization: The Meisenheimer Complex

Caption: Energy profile of the two-step SNAr mechanism.

Conclusion and Recommendations

Both outlined synthetic routes provide viable pathways to 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.

  • Method A (from 5-Bromo-2-fluorobenzonitrile) is the recommended primary route. The superior reactivity of the fluoride leaving group in SNAr reactions translates to milder reaction conditions, shorter reaction times, and typically higher yields and purity. This makes it a more efficient and reliable method for both small-scale research and larger-scale production.

  • Method B (from 2,5-Dibromobenzonitrile) serves as a practical alternative, particularly if the dibromo starting material is more readily available or cost-effective. However, researchers should anticipate the need for more forcing reaction conditions and potentially a more involved purification process to separate the desired product from possible side products.

Independent verification using a combination of chromatographic (HPLC) and spectroscopic (NMR, MS) techniques is non-negotiable to confirm the identity and ensure a purity level of >98% for use in sensitive downstream applications.

References

  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • BenchChem. (2025).

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile proper disposal procedures

The proper disposal of complex functionalized organic molecules requires a rigorous understanding of their physicochemical properties. As a researcher or drug development professional, handling 5-Bromo-2-(4-(dimethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of complex functionalized organic molecules requires a rigorous understanding of their physicochemical properties. As a researcher or drug development professional, handling 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile demands a specific, compliance-driven approach to waste segregation.

As a Senior Application Scientist, I have designed this guide to move beyond basic disposal checklists. By understanding the causality behind these safety protocols, your laboratory can establish self-validating workflows that ensure regulatory compliance, minimize environmental impact, and protect personnel.

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To determine the correct disposal pathway, we must first deconstruct the molecule into its reactive moieties. The disposal strategy for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is dictated by three structural features:

  • The Aryl Bromide (-Br) [The Primary Driver]: The presence of a bromine atom classifies this compound—and any solvent it is dissolved in—strictly as Halogenated Organic Waste . Halogenated substances require specialized, high-temperature incineration equipped with flue-gas scrubbers to neutralize corrosive hydrobromic acid (HBr) and prevent the formation of brominated dioxins[1]. Mixing this with non-halogenated waste is a severe compliance violation that exponentially increases disposal costs and environmental hazards[2].

  • The Benzonitrile Core (-CN): While aliphatic nitriles can be highly reactive, aromatic nitriles are chemically stable and do not readily liberate hydrogen cyanide (HCN) gas under ambient conditions. However, they are environmentally persistent and highly toxic to aquatic ecosystems. They must never be mixed with strong reducing agents (which could reduce the nitrile to a primary amine exothermically) or extreme aqueous acids under heat.

  • The Tertiary Amine (Dimethylaminopiperidine): This moiety confers basicity to the molecule. It will react exothermically with concentrated acids to form water-soluble hydrobromide or hydrochloride salts. This basicity means the compound can alter the pH of unbuffered waste streams and should be kept away from strong oxidizing acids (e.g., Nitric Acid) to prevent violent acid-base/redox reactions.

Standard Operating Procedures: Step-by-Step Disposal Workflows

Implement the following self-validating protocols based on the physical state of the waste generated.

Workflow A: Pure Solid & Synthesized Material Disposal

Applies to: Expired reagents, failed synthetic batches, and analytical standards.

  • Containment: Transfer the solid powder into a compatible, sealable high-density polyethylene (HDPE) or glass container[3]. Do not use thin-walled plastic bags which can be punctured by crystalline structures.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Solid Waste: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile".

  • Segregation: Store in a designated satellite accumulation area away from strong oxidizers and acids.

  • Disposal: Route exclusively to a licensed hazardous waste vendor for high-temperature incineration. Never dispose of halogenated solids in general biohazard or municipal trash[4].

Workflow B: Liquid Waste (Reaction Mixtures & Chromatography Effluents)

Applies to: Mother liquors, HPLC waste, and extraction solvents.

  • The "One Drop" Rule: If this brominated compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Methanol), the entire container must now be classified and disposed of as Halogenated Solvent Waste [5].

  • Headspace Management: Fill liquid waste containers to a maximum of 75-80% capacity. This prevents over-pressurization due to vapor expansion in fluctuating ambient temperatures[5].

  • Compatibility Check: Ensure the waste carboy does not contain incompatible mixtures (e.g., do not mix this amine-containing waste with acidic aqueous streams or acetone/chloroform mixtures, which can react exothermically)[6].

  • Secondary Containment: Place the primary halogenated waste carboy inside a secondary containment tray capable of holding 110% of the primary container's volume[7].

Workflow C: Contaminated Consumables (Silica Gel, Vials, PPE)

Applies to: Column chromatography waste, TLC plates, and contaminated gloves.

  • Silica Gel Deactivation: Silica gel contaminated with halogenated aromatics retains high toxicity. Allow any residual volatile solvents to evaporate inside a certified fume hood.

  • Packaging: Transfer the dry, contaminated silica gel into a leak-proof 20L lined pail[1].

  • Sharps & Glassware: Triple-rinse contaminated glassware with a halogenated solvent (e.g., DCM) and dispose of the rinsate in the Halogenated Liquid Waste carboy[8]. The cleaned glass can then go to standard broken glass disposal. Contaminated syringe needles must go directly into a puncture-proof sharps container without rinsing[2].

Incompatibility & Segregation Matrix

To maintain a self-validating safety system, strictly adhere to the following segregation rules. Summarized below is the quantitative and qualitative compatibility data for this compound:

Waste Stream / Chemical ClassCompatibilityMechanistic Consequence of Mixing
Non-Halogenated Solvents DO NOT MIX Contaminates the non-halogenated stream, violating EPA/local regulations and triggering severe financial disposal penalties[2].
Strong Acids (e.g., HNO3, H2SO4) DO NOT MIX Exothermic acid-base neutralization with the tertiary amine; potential degradation of the nitrile group under extreme heat[5].
Strong Oxidizers / Peroxides DO NOT MIX Risk of violent oxidation of the piperidine ring and dimethylamino group, potentially leading to over-pressurization or fire[2].
Aqueous Basic Waste (pH > 10) COMPATIBLE The compound is stable in basic conditions (amine remains unprotonated). However, it will precipitate out of aqueous solutions due to high lipophilicity.

Mechanistic Waste Routing Workflow

The following decision tree illustrates the logical routing for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile waste streams.

WasteRouting Start Waste Generation: 5-Bromo-2-(4-(dimethylamino) piperidin-1-yl)benzonitrile State What is the physical state of the waste? Start->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid Pure Pure Chemical / Synthesized Powder Solid->Pure Contam Contaminated Silica Gel, PPE, or Vials Solid->Contam Org Dissolved in ANY Organic Solvent Liquid->Org Aq Aqueous Extraction Mixture Liquid->Aq HaloSolid Halogenated Solid Waste (Route to Incineration) Pure->HaloSolid Contam->HaloSolid HaloOrg Halogenated Organic Waste (Route to Incineration) Org->HaloOrg  Contains Br AqWaste Aqueous Basic Waste (Check for trace organics) Aq->AqWaste  Phase separated

Figure 1: Decision matrix for the segregation and disposal of brominated aromatic nitrile waste.

Spill Response & Decontamination Protocol

In the event of an operational failure resulting in a spill:

  • Isolate: Evacuate non-essential personnel. Ensure fume hood sashes are lowered if the spill is contained within the hood.

  • Neutralize & Absorb: For solid spills, do not sweep (which generates toxic dust). Gently cover with damp absorbent paper. For liquid spills, apply an inert, non-combustible absorbent material (e.g., vermiculite or commercial spill pillows). Never use combustible materials like sawdust for halogenated amine spills.

  • Collect: Using non-sparking tools, scoop the absorbed material into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the affected surface with a mild detergent and water, followed by a wipe-down with a compatible solvent (like ethanol) to pick up highly lipophilic residues. Dispose of all cleanup materials as Halogenated Solid Waste .

Sources

Handling

Comprehensive Safety and Handling Guide for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

This document provides a detailed protocol for the safe handling, use, and disposal of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS No. 1260891-15-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS No. 1260891-15-3). As specific toxicity and hazard data for this compound are not extensively published, this guide is built upon a conservative risk assessment based on its structural components: a brominated aromatic ring, a benzonitrile core, and a substituted piperidine moiety. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Analysis: A Structurally-Informed Approach

Understanding the potential risks of a novel or sparsely documented chemical begins with analyzing its functional groups. The molecular structure of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile informs our safety protocols.

  • Brominated Aromatic System: Halogenated aromatic compounds can be persistent environmental pollutants and may present toxicological risks.[1] Bromine-containing waste often requires specialized disposal, such as high-temperature incineration at licensed facilities, to prevent the release of harmful byproducts.[2][3]

  • Benzonitrile Core: The nitrile group (-CN) is a key feature. While not all nitriles are acutely toxic in the same manner as inorganic cyanides, many can cause irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Safe handling practices for benzonitrile derivatives mandate avoiding dust generation and direct contact.[4]

  • Substituted Piperidine: The piperidine ring with a dimethylamino group introduces an amine functionality. Amines can be irritants and sensitizers.

Based on analogous compounds, we must assume this substance may, at a minimum, cause skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

Structural Moiety Associated Potential Hazard Primary Precautionary Principle
Brominated Benzene RingSkin/Eye Irritation, EcotoxicityPrevent skin/eye contact, contain all waste
Nitrile Group (-CN)Toxicity (Oral, Dermal, Inhalation)Avoid dust inhalation, prevent skin absorption
Substituted PiperidineIrritation, SensitizationUse appropriate gloves and skin covering

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered PPE strategy is required to create a reliable barrier against potential exposure. The selection of each component is based on the anticipated chemical properties of the compound.

Engineering Controls: The First Line of Defense

All handling of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, especially the manipulation of the solid compound, must be performed within a certified chemical fume hood.[4][6] This primary engineering control protects the user from inhaling airborne particulates and vapors. The work station should be equipped with an emergency eye wash fountain and safety shower in the immediate vicinity.[6][7]

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves are mandatory as the minimum level of protection. Nitrile butadiene rubber provides good resistance against a wide range of chemicals, including oils, acids, and solvents, which is superior to latex or vinyl for laboratory applications.[8][9][10]

    • Protocol: Always inspect gloves for tears or punctures before use.[11] For extended procedures or when handling larger quantities, consider double-gloving or using thicker, chemical-specific gloves. Contaminated gloves must be disposed of as hazardous waste; do not reuse disposable gloves.[11][12]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[7] When there is a risk of splashing (e.g., during dissolution or transfer of solutions), a full-face shield must be worn in addition to safety goggles.[6]

  • Protective Clothing: A clean, buttoned laboratory coat must be worn to protect against incidental contact. For tasks with a higher risk of spills, such as large-scale reactions or transfers, a chemically resistant apron should be worn over the lab coat.[13]

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or fail, or during a large-scale spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates (P100) is necessary.[12][14]

Operational Plan: Step-by-Step Handling Protocol

This workflow is designed to minimize exposure and ensure procedural integrity from preparation to cleanup.

G prep 1. Preparation - Verify fume hood certification. - Assemble all necessary labware. - Prepare waste containers. ppe 2. Don PPE - Nitrile Gloves (inspect first). - Safety Goggles. - Lab Coat. prep->ppe Verify Safety weigh 3. Weighing Solid - Perform inside fume hood. - Use anti-static weigh boat. - Handle gently to avoid dust. ppe->weigh Enter Work Area dissolve 4. Dissolution - Add solvent to the solid slowly. - Keep container covered when possible. - Use magnetic stirring if applicable. weigh->dissolve Transfer Compound cleanup 5. Decontamination & Cleanup - Wipe down surfaces with appropriate solvent. - Dispose of all contaminated consumables  in designated hazardous waste. dissolve->cleanup After Reaction/Use doff 6. Doff PPE - Remove gloves using proper technique. - Wash hands thoroughly with soap  and water. cleanup->doff Exit Work Area

Caption: Standard workflow for handling 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.

Emergency & Spill Response

Immediate and correct response to an exposure or spill is critical.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][6][12] Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][6] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill Decontamination

The response to a spill depends on its scale and location.

Caption: Decision tree for responding to a chemical spill.

For any spill, avoid generating dust from solid material.[6][12] All materials used for cleanup, including absorbent and contaminated PPE, must be placed in a sealed, labeled container for hazardous waste disposal.[12][16]

Disposal Plan: Cradle-to-Grave Responsibility

All waste streams containing 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused chemical, contaminated consumables (weigh boats, wipes), and used PPE.

    • Liquid Waste: Reaction mixtures and solvent rinses.

  • Containerization: Use designated, leak-proof, and chemically compatible containers.[1] Containers must be kept closed when not in use and clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[16]

  • Disposal Method: The recommended disposal method for brominated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[2][16][17] This ensures the complete destruction of the compound and allows for the scrubbing of acid gases (like HBr) that may form during combustion.[2] Do not dispose of this chemical down the drain or in regular trash.[12]

By adhering to these protocols, researchers can effectively mitigate the risks associated with handling 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety. [Link]

  • Are Nitrile Gloves Chemically Resistant? Why PPE Matters. Eagle National Supply. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection. Medtecs. [Link]

  • Benzonitrile, 4-bromo-3-(bromomethyl)- Material Safety Data Sheet. Capot Chemical. [Link]

  • 5-BroMo-2-(piperidin-1-yl)benzonitrile — Chemical Substance Information. NextSDS. [Link]

  • 5-Bromo-2-(piperidin-1-yl)benzonitrile Information. Appchem. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
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